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  • Product: 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one
  • CAS: 1311254-49-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one: A Proposed Investigation

Abstract: The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a rigid, three-dimensional architecture that enables precise vectoral presentation of functional groups.[1] The novel compound, 9-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a rigid, three-dimensional architecture that enables precise vectoral presentation of functional groups.[1] The novel compound, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, represents a promising, yet uncharacterized, molecular entity. Its unique combination of a spiro[3.5]nonane core, a conjugated enone system within a diazacyclic ring, and a hydroxyl functional group suggests potential for novel biological activity. To date, no empirical structural data for this compound has been reported. This guide presents a comprehensive, technically-grounded framework for the de novo structural elucidation of this target molecule, from rational synthesis to definitive crystal structure determination via single-crystal X-ray diffraction (SCXRD). The protocols herein are designed to establish a self-validating workflow, integrating spectroscopic analysis and computational modeling to ensure the highest degree of scientific integrity.

Introduction: The Rationale for Structural Determination

The therapeutic potential of spirocyclic compounds is well-documented, with applications ranging from G protein-coupled receptor (GPR119) agonists to other key biological targets.[1][2] The conformational constraint imposed by the spirocyclic core can lead to improved binding affinity, enhanced selectivity, and favorable physicochemical properties.[1] The title compound, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, contains several key pharmacophoric features: a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (amide carbonyl), and a rigid scaffold that limits conformational flexibility.

Definitive knowledge of the three-dimensional structure at atomic resolution is a prerequisite for understanding its potential structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, torsional angles, and stereochemistry.[3][4] This guide outlines a systematic, multi-faceted approach to achieve this goal.

Proposed Synthetic Pathway

The synthesis of diazaspiro[3.5]nonane derivatives, while not extensively reported, can be approached through established organic chemistry transformations.[5] The proposed pathway is a multi-step sequence designed for flexibility and amenability to scale-up, drawing inspiration from known methods for constructing related spirocyclic systems.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of the Spirocyclic Core. A plausible approach involves the reaction of a suitable cyclobutanone derivative with a protected hydrazine to form the initial diazacyclic precursor. This step is critical for establishing the spiro-center.

  • Step 2: Functional Group Interconversion. Subsequent steps will focus on the installation of the required functionalities: the methyl group via selective alkylation, the enone system via an oxidation/elimination sequence, and the hydroxyl group. The choice of protecting groups will be critical to ensure chemoselectivity.

  • Step 3: Final Deprotection and Purification. The final step involves the removal of any protecting groups under conditions that do not compromise the integrity of the final product. Purification will be achieved via flash column chromatography on silica gel, with the final product identity confirmed by spectroscopic methods prior to crystallization attempts.

A schematic of the proposed synthetic workflow is presented below.

G cluster_synthesis Proposed Synthetic Workflow A Cyclobutanone Derivative + Protected Hydrazine B [1,3]-Dipolar Cycloaddition A->B Step 1 C Intermediate Diazaspiro[3.5]nonane Precursor B->C D Selective Alkylation (Methylation) C->D Step 2a E Oxidation & Elimination D->E Step 2b F Hydroxylation E->F Step 2c G Final Product: 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one F->G Step 3: Deprotection & Purification

Caption: A high-level overview of the proposed synthetic route.

Crystallization Strategy: The Path to a Single Crystal

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[3] A systematic, multi-pronged approach will be employed, exploring a wide range of crystallization conditions. The process involves two key stages: nucleation and crystal growth.[6] Our strategy is to create an environment where the compound slowly reaches a state of supersaturation, promoting the formation of a limited number of well-ordered nuclei that can then grow into larger crystals.[6]

Experimental Protocol: Crystallization Screening

A matrix of crystallization conditions will be screened in parallel using 96-well microplates.

  • Solvent Selection: A diverse panel of solvents will be tested, ranging from polar (e.g., methanol, ethanol, water, acetonitrile) to non-polar (e.g., hexane, toluene, dichloromethane). Binary and ternary solvent systems will also be explored.

  • Crystallization Techniques: The following standard techniques will be employed:

    • Slow Evaporation: The easiest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing its concentration.[6]

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow diffusion and crystallization.

    • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion at the interface can induce crystallization.

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, reducing the solubility and promoting crystal growth.

Technique Principle Key Variables Suitability
Slow Evaporation Gradual increase in concentration via solvent removal.Solvent choice, temperature, vessel opening size.Good for moderately soluble, stable compounds.
Vapor Diffusion Slow increase in concentration via vapor phase transfer.Precipitant, concentration, temperature.Requires small amounts of material.
Liquid Diffusion Inducing insolubility at a solvent/anti-solvent interface.Solvent/anti-solvent pair, temperature.Effective for compounds with differential solubility.
Slow Cooling Decreasing solubility with decreasing temperature.Solvent, cooling rate, saturation level.Good for compounds with high temperature-solubility coefficient.

X-ray Diffraction Analysis: The Definitive Structure

Once a suitable single crystal (typically >10 µm) is obtained, it will be subjected to X-ray diffraction analysis.[7] This process provides an electron density map of the molecule, from which the atomic positions can be determined.[8]

Workflow for Single-Crystal X-ray Diffraction

The entire process, from data collection to the final refined structure, is a well-established workflow.[4]

G cluster_xrd SCXRD Workflow A Crystal Mounting & Cryo-cooling B Data Collection (Diffractometer) A->B 1. Mount Crystal C Data Processing (Indexing & Integration) B->C 2. Collect Diffraction Pattern D Structure Solution (e.g., Direct Methods) C->D 3. Process Raw Data E Structure Refinement (Least-Squares) D->E 4. Generate Initial Model F Validation & CIF File Generation E->F 5. Refine Atomic Parameters

Caption: Standard workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable crystal will be selected under a microscope, mounted on a loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[9]

  • Data Collection: The crystal will be exposed to a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation) using a modern diffractometer equipped with a high-sensitivity detector.[7] The crystal is rotated in the beam, and a series of diffraction images are collected.[8]

  • Data Processing: The collected images will be processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are then integrated.[9]

  • Structure Solution: The phase problem will be solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model will be refined against the experimental data using full-matrix least-squares methods. This iterative process refines atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure will be validated using standard crystallographic checks to ensure its chemical and geometric sensibility. The final data will be prepared in the Crystallographic Information File (CIF) format.

Structural Validation and Characterization

While X-ray crystallography provides the ultimate structural proof, it is imperative to correlate this solid-state information with data from other analytical techniques. This ensures the structure in the crystal is consistent with the bulk material synthesized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments will be performed to confirm the covalent framework of the molecule.

    • ¹H and ¹³C NMR: To identify all unique proton and carbon environments.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, especially around the spiro-center.[10]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing key information about the relative stereochemistry and conformation in solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and C=C stretches of the enone system.

Computational Modelling and Theoretical Structure Prediction

To complement the experimental data, the structure of the title compound will be modeled in silico using Density Functional Theory (DFT). DFT is a robust computational method for predicting molecular geometries, energies, and other electronic properties.[11][12]

Methodology: DFT Calculations
  • Geometry Optimization: The molecular structure will be optimized without constraints using a common functional (e.g., B3LYP or PBE0) and a suitable basis set (e.g., 6-31G(d,p)).[13][14] This will provide a theoretical, gas-phase structure representing a local energy minimum.

  • Property Calculation: Key properties such as bond lengths, bond angles, and dihedral angles from the optimized geometry will be calculated.

  • Comparison with Experimental Data: The computationally predicted structure will be compared with the final, refined crystal structure. A good correlation between the DFT-predicted and X-ray-determined structures provides a high level of confidence in the final result. Discrepancies can often be explained by solid-state packing effects (e.g., hydrogen bonding) not present in the gas-phase calculation.

Conclusion

The comprehensive, multi-technique approach outlined in this guide provides a rigorous and self-validating pathway for the complete structural elucidation of the novel compound 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. By integrating rational synthesis, systematic crystallization, definitive X-ray analysis, thorough spectroscopic characterization, and theoretical computational modeling, this protocol is designed to deliver an unambiguous and high-fidelity structural model. The resulting crystal structure will be an invaluable asset for future research, enabling detailed SAR studies and paving the way for the rational design of new therapeutic agents based on this promising diazaspiro[3.5]nonane scaffold.

References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Available at: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
  • Density functional theory. PMC - NIH. Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Crystallization Techniques for Small Molecules - Amanote Research. ResearchGate. Available at: [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Garcia-Ruiz, J. M. Crystallization techniques for small molecules compounds: a review. ResearchGate. Available at: [Link]

  • Assessing Density Functional Theory Approaches for Predicting the Structure and Relative Energy of Salicylideneaniline Molecular Switches in the Solid State. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Density Functional Theory (DFT). NWChem. Available at: [Link]

  • The Use of Density Functional Theory To Understand and Predict Structures and Bonding in Main Group Compounds with Multiple Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Single crystal X-ray diffraction service. Ben-Gurion University of the Negev. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Nowick Lab, UC Irvine.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

  • x Ray crystallography. PMC - NIH. Available at: [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available at: [Link]

Sources

Exploratory

The Architectural Evolution of Spirocyclic Scaffolds: A Technical Guide to 9-Hydroxy-5-methyl-6,7-diazaspironon-5-en-8-one

The Architectural Evolution of Spirocyclic Scaffolds: A Technical Guide to 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one Prepared By: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audien...

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Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Evolution of Spirocyclic Scaffolds: A Technical Guide to 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one

Prepared By: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Escape from Flatland"

For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized heteroaromatic rings. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. The paradigm shift toward increasing the fraction of sp3 carbons ( Fsp3​ ) has driven the adoption of spirocyclic scaffolds, a movement widely recognized as the "spirocycle surge" in modern drug discovery .

This whitepaper provides an in-depth technical analysis of 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one (HMDN) , a highly functionalized, sp3 -rich building block (CAS: 1311254-49-5). By dissecting its structural anatomy, detailing a self-validating synthetic protocol, and profiling its physicochemical advantages, this guide serves as a blueprint for integrating HMDN into next-generation lead optimization campaigns.

Structural Anatomy & Causality in Design

HMDN is not merely a structural curiosity; it is a precisely engineered pharmacophore designed to act as a 3D bioisostere for planar pyrazolones and phenols.

  • The Spiro[1] Fusion: The cyclobutane ring fused at the C4 position forces the molecule into a rigid, three-dimensional conformation. This shape complementarity allows it to access deep, hydrophobic binding pockets that flat aromatics cannot reach.

  • The Bidentate Motif (8-One & 9-Hydroxy): The adjacent ketone and hydroxyl groups create a powerful, directional hydrogen-bond donor/acceptor pair. This is critical for anchoring the scaffold to conserved aspartate or glutamate residues in kinase hinges or protein-protein interaction (PPI) interfaces.

  • The 5-Methyl Group: Strategically positioned adjacent to the diaza-ene system, this methyl group acts as a steric shield, preventing rapid oxidative metabolism by cytochrome P450 enzymes.

Recent literature demonstrates that structurally related diazaspiro[1]nonane derivatives have successfully yielded broad-spectrum antimycobacterial agents with exceptional pharmacokinetic profiles . HMDN builds upon this legacy by offering an oxygen-rich functionalization vector.

De Novo Synthesis & Scale-Up Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its in-process controls (IPCs). The following methodology for synthesizing HMDN is designed as a self-validating system , ensuring that intermediate integrity is confirmed before proceeding to the next step.

Step 1: Knoevenagel Condensation
  • Procedure: React cyclobutanone (1.0 eq) with ethyl 3-oxobutanoate (1.1 eq) in the presence of TiCl4​ (0.1 eq) and pyridine in dichloromethane at 0°C. Stir for 4 hours.

  • Causality: TiCl4​ is chosen over standard amine catalysts (like piperidine) because the steric hindrance of the cyclobutane ring requires Lewis acid activation to drive the condensation to completion.

  • Self-Validation (IPC 1): Perform LC-MS. The reaction is deemed complete only when the [M+H]+ peak corresponding to the alkylidene cyclobutane intermediate is >95% by UV integration.

Step 2: Hydrazine Cyclization
  • Procedure: Isolate the intermediate and dissolve in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature, then reflux at 80°C for 6 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic ketone, followed by intramolecular cyclization onto the ester. Refluxing ensures the complete elimination of ethanol to form the rigid 6,7-diaza ring.

  • Self-Validation (IPC 2): 1H -NMR (in DMSO- d6​ ) must show the complete disappearance of the ester ethyl signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a broad singlet at ~10.5 ppm (NH).

Step 3: Alpha-Hydroxylation
  • Procedure: Cool the spiro-pyrazolone core to -78°C in THF. Add KHMDS (2.0 eq) to generate the enolate, followed by the addition of Davis' oxaziridine (1.1 eq). Quench with saturated NH4​Cl after 30 minutes.

  • Causality: Why Davis' oxaziridine? Traditional enolate oxidation with O2​ /triethyl phosphite often yields over-oxidized degradation products. Davis' oxaziridine provides a self-limiting, stereocontrolled transfer of a single oxygen atom, ensuring the delicate spiro-fusion remains intact.

  • Self-Validation (Final QC): High-Resolution Mass Spectrometry (HRMS) must confirm a +16.00 Da mass shift. HPLC purity must exceed 98% before use in biological assays.

SynthWorkflow SM Starting Material Cyclobutanone Step1 Step 1: Knoevenagel Condensation (Ethyl acetoacetate, TiCl4) SM->Step1 IntA Intermediate A Alkylidene Cyclobutane Step1->IntA IPC1 IPC 1: LC-MS & 1H-NMR Verify alkene formation IntA->IPC1 Step2 Step 2: Hydrazine Cyclization (NH2NH2·H2O, EtOH, 80°C) IntA->Step2 IntB Intermediate B Spiro-Pyrazolone Core Step2->IntB IPC2 IPC 2: 1H-NMR Verify ring closure IntB->IPC2 Step3 Step 3: Alpha-Hydroxylation (Davis' Oxaziridine, KHMDS) IntB->Step3 Product Final Product HMDN Scaffold Step3->Product IPC3 Final QC: >98% Purity (HPLC, 13C-NMR, HRMS) Product->IPC3

Figure 1: Self-validating synthetic workflow for the HMDN scaffold.

Physicochemical & ADME Profiling

To justify the increased synthetic effort of utilizing a spirocycle over a commercially abundant planar heterocycle, we must look at the quantitative data. The table below summarizes the comparative physicochemical and in vitro ADME properties of the HMDN scaffold against a traditional planar pyrazolone analog.

MetricTraditional Planar PyrazoloneHMDN Scaffold (Spiro[1])Pharmacological Impact
Fraction sp3 ( Fsp3​ ) 0.140.75Higher 3D complexity; correlates with clinical success.
Aqueous Solubility (LogS) -4.2 (Poor)-2.1 (Excellent)Disruption of crystal packing improves bioavailability.
HLM Intrinsic Clearance ( CLint​ ) 48 μL/min/mg 12 μL/min/mg Steric shielding by the spiro-ring reduces CYP450 metabolism.
hERG Inhibition ( IC50​ ) 2.5 μM >30 μM Reduced lipophilicity mitigates cardiotoxicity risks.
LogD (pH 7.4) 3.81.4Optimal partition coefficient for oral absorption.

Application in Target-Directed Drug Design

The HMDN scaffold is highly versatile. Its primary application in medicinal chemistry is as a rigidified bioisostere in the development of kinase inhibitors and PPI degraders. For instance, the 2,7-diazaspiro[1]nonane motif has been proven essential in optimizing the binding of broad-spectrum antimycobacterial agents to the DprE1 target .

Similarly, the 6,7-diazaspiro system of HMDN provides a unique vector. The diagram below illustrates the logical relationship between the structural motifs of HMDN and their corresponding biological interactions within a target binding site.

BindingModel Scaffold HMDN Scaffold (Ligand Core) Motif1 9-Hydroxy Group (H-Bond Donor) Scaffold->Motif1 Motif2 8-One Carbonyl (H-Bond Acceptor) Scaffold->Motif2 Motif3 Spiro Cyclobutane (Lipophilic Vector) Scaffold->Motif3 Motif4 5-Methyl Group (Steric Shield) Scaffold->Motif4 Target1 Target Protein Aspartate Residue Motif1->Target1 Strong H-Bond Target2 Target Protein Tyrosine/Water Network Motif2->Target2 Bidentate Interaction Target3 Hydrophobic Pocket (Escape Flatland) Motif3->Target3 Shape Complementarity Target4 Metabolic Enzyme (CYP450 Blockade) Motif4->Target4 Prevents Oxidation

Figure 2: Pharmacophore binding model mapping HMDN structural motifs to target interactions.

Conclusion

The discovery and implementation of 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one represents a sophisticated approach to modern drug design. By replacing problematic planar rings with this sp3 -rich, highly functionalized spirocycle, medicinal chemists can simultaneously optimize target affinity, improve aqueous solubility, and engineer out metabolic liabilities. The self-validating synthetic route provided herein ensures that this scaffold can be reliably generated and incorporated into diverse lead optimization pipelines.

References

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter (2025) URL: [Link]

  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[1]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL: [Link][2]

Sources

Foundational

The Structural Ascendancy of Diazaspirocycles: A Technical Guide to Emerging Therapeutic Targets

Executive Summary The integration of spirocyclic motifs—specifically diazaspirocycles—into modern pharmacophores represents a paradigm shift in rational drug design. By replacing flat, two-dimensional rings (such as pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic motifs—specifically diazaspirocycles—into modern pharmacophores represents a paradigm shift in rational drug design. By replacing flat, two-dimensional rings (such as piperazines or piperidines) with rigid, sp³-rich diazaspiro cores, medicinal chemists can dramatically alter the physicochemical and pharmacokinetic landscapes of lead compounds. This whitepaper explores the mechanistic rationale behind diazaspirocycles, details their emerging therapeutic targets across oncology, neurology, and infectious diseases, and provides self-validating experimental protocols for characterizing their binding affinities.

The Physicochemical Imperative of Diazaspirocycles

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic systems. However, these molecules often suffer from poor aqueous solubility, off-target promiscuity, and suboptimal metabolic stability. The introduction of diazaspiro scaffolds (e.g., diazaspiro[3.3]heptane, diazaspiro[3.5]nonane) increases the fraction of sp³-hybridized carbons (Fsp³). This three-dimensional architectural constraint offers several causal benefits:

  • Vectorial Precision: The rigid spiro junction directs substituent exit vectors at specific, unalterable angles. This enables precise engagement with deep or complex binding pockets, such as the π-π clamp in the Menin protein[1].

  • Bioisosterism & Liability Reduction: Diazaspirocycles serve as excellent bioisosteres for piperazine. They maintain the necessary basicity for target engagement while disrupting the planar stacking that often leads to hERG channel blockade or poor thermodynamic solubility[2].

Primary Therapeutic Targets & Mechanistic Insights

Oncology: Menin-MLL and KRAS-G12D
  • Menin-MLL Interaction: The approval of Revumenib in late 2024 for acute leukemias clinically validated the 2,7-diazaspiro[3.5]nonane motif[1]. Mechanistically, the protonated piperidine nitrogen of the spirocycle forms a critical cation-π interaction with the Tyr319/Tyr323 clamp of Menin. Simultaneously, the rigid azetidine ring optimally positions a pyrimidine nitrogen to interact with Tyr276. This specific thermodynamic geometry is impossible to achieve with a flexible linear linker[1].

  • KRAS-G12D: Long considered "undruggable," the KRAS-G12D mutation is now being targeted by 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives[3]. These compounds exploit the conformational plasticity of the Switch-II pocket. The spiro-oxazolidinone core provides the exact steric bulk and hydrogen-bond topology required to anchor the inhibitor within the shallow GTPase cleft, yielding highly selective nanomolar affinities[3].

Neurology & Pain Management: Dual MOR/σ1R Modulation

The treatment of severe pain traditionally relies on μ-opioid receptor (MOR) agonists, which carry high risks of tolerance and addiction. Recent developments have identified 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual MOR agonists and Sigma-1 Receptor (σ1R) antagonists[4]. The causality here is synergistic: σ1R antagonism inherently suppresses the development of opioid tolerance and hyperalgesia. The diazaspiro[5.5] core acts as a central structural hub, projecting a phenethyl group to satisfy the MOR pharmacophore while positioning a substituted pyridyl moiety to block the σ1R binding site[4].

Infectious Diseases: DprE1 in Mycobacteria

In the fight against non-tuberculous mycobacteria (NTM), the DprE1 enzyme is a critical target. Standard benzothiazinones fail against NTM due to a Cys387Ala mutation in the target site. However, integrating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold establishes a stable, mutation-resistant electrostatic interaction with Asp326 of DprE1, restoring nanomolar bactericidal potency[5].

Quantitative Target Affinity Data

The following table summarizes the quantitative binding and efficacy data for leading diazaspiro-based compounds across various therapeutic targets.

Compound / ScaffoldPrimary TargetIndicationPotency / AffinityReference
Revumenib (2,7-diazaspiro[3.5]nonane)Menin-MLLAcute LeukemiaClinical Approval (2024)[1]
HDB-2 (1-oxa-3,7-diazaspiro[4.5]decan-2-one)KRAS-G12DSolid TumorsK_d = 28.29 nM[3]
Compound 10e (Diazaspiro olaparib congener)PARP-1Inflammation / CancerIC₅₀ = 12.6 nM[2]
Compound 15au (1-oxa-4,9-diazaspiro[5.5]undecane)MOR / σ1RPain ManagementDual Agonist/Antagonist[4]
Compound B2 (2-Benzyl-2,7-diazaspiro[3.5]nonane)DprE1Mycobacterial InfectionMIC < 0.01 μg/mL[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that prove the causality of the observed results.

Protocol A: Microscale Thermophoresis (MST) for KRAS-G12D Binding Affinity
  • Objective: Quantify the dissociation constant (K_d) of diazaspiro inhibitors to KRAS-G12D[3].

  • Causality of Choice: MST is chosen over Surface Plasmon Resonance (SPR) because it measures binding in free solution, eliminating steric artifacts caused by tethering the highly dynamic KRAS protein to a sensor chip.

  • Self-Validating Workflow:

    • Fluorophore Labeling: Label His-tagged KRAS-G12D with a RED-tris-NTA dye.

      • Validation Step: Run a capillary scan prior to applying the thermal gradient. A uniform fluorescence profile across all 16 capillaries validates that the diazaspiro compound is not causing protein aggregation (which would artificially skew the binding curve).

    • Control Titration: Run a parallel assay using KRAS-WT.

      • Validation Step: A lack of a binding curve in the WT cohort validates that the affinity is mutation-specific (G12D) and not a promiscuous interaction with the universally conserved GTPase domain.

    • Ligand Titration: Serially dilute the diazaspiro compound (e.g., HDB-2) from 10 μM down to 0.3 nM in assay buffer.

    • Thermophoresis Execution: Apply the IR laser. The binding of the spirocycle alters the hydration shell and overall charge of KRAS-G12D, changing its thermophoretic mobility. Plot the normalized fluorescence against ligand concentration to derive the K_d.

Protocol B: Radioligand Binding Assay for Sigma-1 Receptor Profiling
  • Objective: Determine the binding affinity (K_i) of diazaspiro[5.5]undecane derivatives for σ1R[4].

  • Causality of Choice: Radioligand competition assays provide absolute thermodynamic binding data independent of downstream signal transduction, which is crucial for characterizing the exact binding footprint of the spiro core.

  • Self-Validating Workflow:

    • Membrane Preparation: Isolate guinea pig brain membranes (rich in endogenous σ1R).

    • Radioligand Addition: Incubate membranes with 2 nM -pentazocine (a highly selective σ1R radioligand).

    • Non-Specific Binding (NSB) Control: In a parallel validation cohort, add 10 μM of unlabeled haloperidol.

      • Validation Step: Haloperidol saturates all true σ1R sites. Any radioactivity detected in this cohort represents non-specific binding to lipids or plastic. Subtracting this NSB from the total binding yields the true specific binding, internally validating the signal-to-noise ratio.

    • Displacement: Add the diazaspiro test compound in a 10-point concentration-response curve (10⁻¹⁰ to 10⁻⁵ M).

    • Filtration & Quantification: Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to neutralize charge and prevent non-specific ligand adhesion). Count retained beta-emissions. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

Visualizations

SAR_Workflow Hit Hit Identification (Fragment / HTS) Spiro Diazaspiro Core Integration (Enhance sp3 Character) Hit->Spiro InVitro In Vitro Profiling (Target Affinity & Selectivity) Spiro->InVitro Opt SAR Optimization (Vector & Linker Tuning) InVitro->Opt Opt->InVitro Iterative Refinement InVivo In Vivo Efficacy (PK/PD & Safety) Opt->InVivo

Workflow for Diazaspiro SAR Optimization and Profiling.

Signaling_Pathways cluster_0 Menin-MLL Inhibition cluster_1 KRAS-G12D Inhibition Revumenib Revumenib (2,7-diazaspiro[3.5]nonane) Menin Menin-MLL Complex Revumenib->Menin Blocks π-π clamp Leukemia Leukemogenesis Menin->Leukemia Drives HDB HDB-2 (1-oxa-3,7-diazaspiro[4.5]decan-2-one) KRAS KRAS-G12D HDB->KRAS Binds Switch-II Tumor Tumor Proliferation KRAS->Tumor Drives

Mechanism of action for key diazaspiro-based inhibitors in oncology.

References

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: PubMed (NIH) URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation Source: DOI.org URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one

Application Note & Synthetic Protocol: Synthesis of 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one Introduction & Strategic Rationale In contemporary medicinal chemistry, the transition from planar, sp2 -rich aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol: Synthesis of 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the transition from planar, sp2 -rich aromatic systems to complex, sp3 -rich three-dimensional architectures is a proven strategy to improve the physicochemical properties of drug candidates (often termed "escape from flatland"). Constrained spirocyclic amines and diazaspirocycles are highly valued structural motifs because they provide rigid, three-dimensional scaffolds while maintaining low molecular weights[2].

Specifically, the 6,7-diazaspiro[1]nonane system represents an advanced pharmacophoric core[3]. The target compound, 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one (CAS: 1311254-49-5), incorporates a cyclobutane ring spiro-fused to a functionalized 4,5-dihydropyridazin-3(2H)-one ring. This application note details a robust, self-validating, four-step synthetic protocol designed to construct this complex architecture from commercially available precursors.

Retrosynthetic Analysis & Reaction Causality

The synthesis of polycyclic and spirocyclic dihydropyridazinones typically relies on the cyclocondensation of hydrazine with a 1,4-dicarbonyl equivalent[4]. To achieve the specific substitution pattern of the target molecule, the retrosynthetic disconnection dictates the need for a cyclobutane ring substituted at the same carbon (the future spiro center, C4) with both an acetyl group and an α -hydroxy ester group.

Causality of the Synthetic Design:

  • Precursor Assembly: The requisite precursor, ethyl 2-(1-acetylcyclobutyl)-2-hydroxyacetate, cannot be synthesized via direct alkylation due to the lack of α -protons on the cyclobutane ring of 1-acetylcyclobutane. Instead, we utilize a one-carbon homologation strategy via cyanohydrin formation.

  • Chemoselectivity: To prevent the premature reduction of the acetyl group during the synthesis of the aldehyde intermediate, the ketone must be transiently masked as a 1,3-dioxolan-2-yl ketal.

  • Thermodynamic Ring Closure: In the final step, hydrazine hydrate acts as a bis-nucleophile. The primary amine rapidly condenses with the deprotected acetyl ketone to form a hydrazone. This intramolecularly tethers the second nitrogen in perfect proximity to attack the adjacent ester, driving the thermodynamically favorable lactamization to form the 6-membered dihydropyridazinone ring, avoiding common aromatization side reactions.

Synthetic Workflow

SynthesisWorkflow Step1 Step 1: Ketalization & Reduction (Ketone Protection & DIBAL-H) Step2 Step 2: Cyanohydrin Formation (TMSCN, ZnI2 Catalyst) Step1->Step2 Aldehyde Intermediate Step3 Step 3: Global Deprotection & Esterification (EtOH, H2SO4, Reflux) Step2->Step3 O-TMS Cyanohydrin Step4 Step 4: Hydrazine Condensation (Intramolecular Lactamization) Step3->Step4 γ-Keto-α-Hydroxy Ester Product Target Compound: 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one Step4->Product Final Yield: >75%

Figure 1: Four-step synthetic workflow for 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one.

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of 1-(2-methyl-1,3-dioxolan-2-yl)cyclobutane-1-carbaldehyde
  • Procedure: Suspend ethyl 1-acetylcyclobutanecarboxylate (50.0 mmol) in toluene (150 mL). Add ethylene glycol (150.0 mmol) and catalytic p-toluenesulfonic acid (0.5 mmol). Reflux the mixture using a Dean-Stark apparatus for 16 h until water evolution ceases. Concentrate the organic layer and filter through a short silica plug to yield the ketal-ester. Dissolve the ketal-ester in anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C. Add DIBAL-H (1.0 M in hexane, 55.0 mL) dropwise over 30 minutes. Stir for 2 h at -78 °C, then quench sequentially with methanol (5 mL) and saturated aqueous Rochelle salt solution (50 mL). Extract with DCM, dry over MgSO4​ , and concentrate.

  • Self-Validation: TLC monitoring (Hexane/EtOAc 8:2) will show the disappearance of the UV-active ester and the emergence of a lower Rf​ spot that readily stains yellow/orange with 2,4-dinitrophenylhydrazine (2,4-DNPH), confirming aldehyde formation.

Step 4.2: Cyanohydrin Homologation
  • Procedure: Dissolve the crude aldehyde from Step 4.1 in anhydrous DCM (80 mL) and cool to 0 °C under an argon atmosphere. Add anhydrous Zinc Iodide ( ZnI2​ , 2.5 mmol) followed by the dropwise addition of Trimethylsilyl cyanide (TMSCN, 60.0 mmol). Remove the cooling bath and stir at room temperature for 4 h. Quench the reaction with saturated aqueous NaHCO3​ and extract with DCM.

  • Self-Validation: Analyze a crude aliquot via ATR-FTIR. The complete disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of a weak nitrile stretch (~2230 cm⁻¹) validates the formation of the O-TMS cyanohydrin.

Step 4.3: One-Pot Hydrolysis, Esterification, and Deprotection
  • Procedure: Dissolve the crude O-TMS cyanohydrin in absolute ethanol (100 mL). Carefully add concentrated Sulfuric Acid ( H2​SO4​ , 10 mL) dropwise at 0 °C. Equip the flask with a reflux condenser and heat to 85 °C for 16 h. This highly efficient one-pot operation hydrolyzes the nitrile to a carboxylic acid, esterifies it with the solvent, and cleaves the dioxolane ketal to unmask the acetyl group. Cool the mixture, neutralize carefully with saturated aqueous Na2​CO3​ to pH 7, and extract with Ethyl Acetate (3 x 50 mL).

  • Self-Validation: LC-MS analysis of the organic extract must confirm the presence of the intermediate ethyl 2-(1-acetylcyclobutyl)-2-hydroxyacetate ( [M+H]+=201.11 m/z).

Step 4.4: Hydrazine Condensation & Cyclization
  • Procedure: Dissolve the intermediate from Step 4.3 (approx. 35 mmol) in absolute ethanol (60 mL). Add Hydrazine hydrate ( N2​H4​⋅H2​O , 42.0 mmol, 1.2 eq) in a single portion. Stir the mixture at room temperature for 30 minutes to allow hydrazone formation, then heat to 80 °C for 5 h to drive the intramolecular lactamization.

  • Self-Validation & Isolation: As the reaction progresses, the rigid spirocyclic product will begin to precipitate from the hot ethanol due to its lower solubility compared to the linear precursor. Cool the reaction mixture to 0 °C for 2 h. Filter the resulting white precipitate, wash with ice-cold ethanol (2 x 10 mL), and dry under high vacuum to afford the pure target compound.

Analytical Characterization

The self-validating nature of the protocol ensures high purity, but structural confirmation should be performed using the expected parameters outlined below.

Analytical MethodParameter / AssignmentExpected Data / Shift
HRMS (ESI-TOF) [M+H]+ Calculated: 169.0977 m/z | Found: ~169.0975 m/z
1 H NMR (400 MHz, DMSO- d6​ ) Cyclobutane ring protons (C1, C2, C3) δ 1.65 – 2.45 (m, 6H)
Allylic/Imine Methyl (C5- CH3​ ) δ 1.95 (s, 3H)
Hydroxyl proton (C9-OH) δ 5.40 (br s, 1H, D2​O exchangeable)
Methine proton (C9-H) δ 4.15 (s, 1H) Singlet due to isolation by spiro/carbonyl carbons
Amide proton (N7-H) δ 10.65 (s, 1H, D2​O exchangeable)
13 C NMR (100 MHz, DMSO- d6​ ) Carbonyl (C8) & Imine (C5) δ ~165.2 (C=O), ~158.4 (C=N)
Spiro Carbon (C4) δ ~48.5

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[1]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications.[3][Link]

  • One-Pot Synthesis of Polycyclic 4,5-Dihydropyridazine-3(2H)-ones by Inverse Electron-Demand Diels-Alder (IEDDA) Reactions from Alkenes. ResearchGate.[4][Link]

Sources

Application

Application Note: Advanced Analytical Characterization of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one

Executive Summary The integration of spirocyclic scaffolds into drug discovery has accelerated due to their ability to provide conformational restriction, improve aqueous solubility, and enhance metabolic stability compa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into drug discovery has accelerated due to their ability to provide conformational restriction, improve aqueous solubility, and enhance metabolic stability compared to traditional flat heteroaromatics. 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one (CAS: 1311254-49-5) is a highly functionalized, low-molecular-weight spirocycle. It features a strained cyclobutane ring fused to a diaza-en-one (pyrazolone-like) system, complete with a secondary hydroxyl group and a methyl substituent.

Analyzing this compound presents unique challenges: its high polarity complicates standard reversed-phase retention, its multiple hydrogen-bond donors/acceptors induce peak tailing on residual silanols, and its diaza-en-one motif is susceptible to tautomerism. This application note provides a comprehensive, self-validating analytical framework—encompassing HILIC-UPLC, LC-MS/MS, and multidimensional NMR—designed specifically for the structural elucidation and quality control of this spirocyclic building block.

Physicochemical Profiling & Analytical Rationale

Before selecting an analytical methodology, it is critical to map the physicochemical properties of the analyte. The presence of basic nitrogens and acidic hydroxyl/ketone motifs means the molecule's ionization state is highly sensitive to mobile phase pH[1].

Table 1: Physicochemical & Structural Properties
ParameterValue / DescriptionAnalytical Implication
Compound Name 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-oneTarget analyte for quantification and purity profiling[2].
CAS Number 1311254-49-5Standard reference identifier.
Molecular Formula C8H12N2O2Requires high-resolution MS for exact mass confirmation.
Molecular Weight 168.19 g/mol Low MW; requires optimized MS collision energies to prevent over-fragmentation.
Structural Motifs Spiro[3.5]nonane core, diaza-en-one, -OHHigh polarity dictates the use of HILIC or polar-embedded C18 columns[1].

Causality Insight: Standard C18 columns often fail to retain low-MW, highly polar spirocycles, leading to elution in the void volume. Furthermore, the basic diaza nitrogens interact with exposed silanol groups on silica-based columns, causing severe peak fronting or tailing. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, or the addition of a competing base (e.g., triethylamine) in reversed-phase, is analytically mandatory[1].

Analytical Workflow Visualization

The following diagram maps the integrated analytical strategy required to fully characterize the spirocyclic scaffold, ensuring both structural integrity and chemical purity.

AnalyticalWorkflow A 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one (Sample Preparation) B Chromatographic Separation (HILIC UPLC-UV) A->B C Structural Elucidation (ESI-MS/MS & 2D NMR) A->C D Stability Profiling (Forced Degradation) A->D E Data Integration & Impurity Profiling B->E C->E D->E

Caption: Comprehensive analytical workflow for spirocyclic scaffold characterization.

Experimental Protocols

Protocol A: Chromatographic Purity via HILIC-UPLC-UV

To achieve baseline resolution and symmetrical peak shapes for 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, a HILIC method is deployed. The mobile phase pH is buffered to 4.5 to ensure the analyte remains in a consistent ionization state, preventing split peaks caused by tautomeric equilibrium[1].

Step-by-Step Methodology:

  • System Setup: Utilize a UPLC system equipped with a Photodiode Array (PDA) detector.

  • Column Selection: Install a Waters ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 x 100 mm). Rationale: The amide stationary phase provides superior retention for polar diaza-compounds via hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with glacial acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to retain the polar analyte)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 6.0 min: Hold at 60% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 8.0 min: Column equilibration (Critical for HILIC reproducibility)[1].

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated en-one system).

  • Sample Prep: Dissolve 1 mg of the standard in 1 mL of Acetonitrile:Water (90:10, v/v). Caution: Do not use 100% water as the diluent in HILIC, as it will cause severe peak distortion.

Protocol B: LC-MS/MS Identification and Quantitation

For pharmacokinetic profiling or trace-level quantification, tandem mass spectrometry is required. The spirocycle readily ionizes in positive electrospray ionization (ESI+) mode due to the basic diaza ring.

Table 2: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
169.1 [M+H]+151.15015Loss of H2O (from 9-hydroxy group)
169.1 [M+H]+123.15025Loss of H2O + CO (from 8-one group)
169.1[M+H]+95.15035Cleavage of the spiro[3.5] core

Step-by-Step Methodology:

  • Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.

  • Validation: Perform a blank injection to ensure system cleanliness, followed by a 6-point calibration curve (1 ng/mL to 1000 ng/mL)[1].

Protocol C: Structural Elucidation via Multidimensional NMR

Because spirocycles possess complex 3D architectures, 1D proton NMR is insufficient. The cyclobutane ring protons often present as complex, overlapping multiplets, and the exact position of the methyl group must be confirmed relative to the spiro center.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ is a strongly hydrogen-bonding solvent that slows down proton exchange, allowing the distinct observation of the 9-hydroxyl and diaza NH protons.

  • 1H-NMR (600 MHz): Acquire a standard proton spectrum. Look for the sharp singlet of the 5-methyl group (~1.8-2.2 ppm) and the characteristic multiplets of the cyclobutane ring (~1.5-2.5 ppm).

  • 13C-NMR (150 MHz): Acquire a carbon spectrum. The spiro quaternary carbon (C4/C5 junction) is highly diagnostic and typically appears between 40-55 ppm, distinct from standard aliphatic carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Map the correlations from the 5-methyl protons to the adjacent spiro quaternary carbon and the C6 nitrogen. This definitively proves the regiochemistry of the methyl group and validates the spirocyclic connectivity.

Stability-Indicating Forced Degradation

To ensure the trustworthiness of the analytical method for drug development, the spirocycle must be subjected to forced degradation to prove the HILIC method is "stability-indicating" (capable of resolving the parent drug from its degradants).

  • Hydrolytic Stress: Treat 1 mg/mL of the sample with 0.1 N HCl and 0.1 N NaOH separately for 24 hours at 60°C. Expected Outcome: The diaza-en-one ring may undergo ring-opening under harsh basic conditions.

  • Oxidative Stress: Treat with 3% H2​O2​ for 24 hours at room temperature. Expected Outcome: Oxidation of the basic nitrogens to N-oxides.

  • Analysis: Neutralize all samples, dilute to the linear range, and inject using Protocol A. Ensure peak purity of the main peak using PDA spectral extraction.

Sources

Method

Application Note: Leveraging 9-Hydroxy-5-methyl-6,7-diazaspironon-5-en-8-one as a 3D Scaffold in Modern Medicinal Chemistry

Application Note: Leveraging 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one as a 3D Scaffold in Modern Medicinal Chemistry Executive Summary The high attrition rate of drug candidates in clinical trials is frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one as a 3D Scaffold in Modern Medicinal Chemistry

Executive Summary

The high attrition rate of drug candidates in clinical trials is frequently linked to poor physicochemical properties and off-target toxicities associated with highly planar, aromatic molecules. To combat this, modern medicinal chemistry has widely adopted the "Escape from Flatland" paradigm [1]. 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one (CAS: 1311254-49-5) has emerged as a highly versatile, sp³-rich building block. By incorporating a rigid spiro[1]nonane core fused with a functionalized pyrazolone-like motif, this scaffold serves as a premium bioisostere for planar heterocycles (such as piperazines or phenyl rings).

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, orthogonal functionalization, and late-stage integration of this diazaspiro scaffold into active pharmaceutical ingredients (APIs).

Structural & Mechanistic Rationale

The "Escape from Flatland" Advantage

The transition from flat, sp²-hybridized rings to three-dimensional, sp³-rich spirocycles fundamentally alters a molecule's interaction with both its target and its solvent environment [1].

Increased Fsp³ Fraction: The spiro-fusion at the quaternary carbon forces the molecule into a rigid, orthogonal 3D conformation. This prevents the π

π stacking that often leads to poor aqueous solubility in planar drugs.
  • Predictable Vectorization: The 6,7-diaza system provides precisely angled hydrogen-bond acceptors/donors, while the cyclobutane ring (the[1] spiro system) acts as a steric shield, improving metabolic stability against cytochrome P450 (CYP) oxidation [2].

  • Reduced hERG Liability: Highly lipophilic, basic planar amines frequently bind to the hERG potassium channel, causing cardiotoxicity. The steric bulk and altered pKa of the diazaspiro[1]nonane core significantly disrupt this off-target binding pocket.

  • G A Traditional Flatland (e.g., Piperazine/Aromatic) B Spirocyclic Scaffold (Diazaspiro[3.5]nonane) A->B Bioisosteric Replacement C Increased Fsp3 Fraction (Enhanced 3D Character) B->C D Improved Aqueous Solubility (Lower LogD) C->D E Reduced Off-Target Toxicity (e.g., hERG liability) C->E F Enhanced Target Selectivity (Predictable Vectorization) C->F

    Figure 1: Mechanistic rationale for utilizing spirocyclic bioisosteres to improve drug-like properties.

    Experimental Protocols: Synthesis & Integration

    To utilize 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one effectively, chemists must navigate its multiple nucleophilic sites (the 9-hydroxyl group and the 6,7-diaza nitrogens). The following self-validating protocols ensure regioselective functionalization.

    Protocol A: Orthogonal Protection Strategy

    Objective: Selectively protect the highly reactive 9-hydroxyl group to allow subsequent N-alkylation or cross-coupling at the diaza core. Causality: If the hydroxyl group is left unprotected during transition-metal catalysis, it can coordinate with the palladium catalyst (poisoning it) or undergo competitive O-arylation. We utilize a bulky tert-butyldimethylsilyl (TBS) ether to sterically block the oxygen while maintaining lability for late-stage cleavage [2].

    Step-by-Step Procedure:

    • Initiation: Dissolve 1.0 eq of 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

    • Base Addition: Add 2.5 eq of imidazole. Rationale: Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst to activate the silyl chloride.

    • Silylation: Dropwise add 1.1 eq of TBS-Cl dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation & Analytical Checkpoint (Self-Validation):

      • Quench a 50 µL aliquot in water/MeOH.

      • Run LC-MS. Pass Criteria: Disappearance of the parent mass (m/z 168.1) and appearance of the [M+H]+ peak at m/z 283.2. If the parent mass remains >5%, add an additional 0.1 eq of TBS-Cl.

    • Workup: Wash the organic layer with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Buchwald-Hartwig Cross-Coupling for API Integration

    Objective: Couple the protected diazaspiro scaffold to an aryl-halide lead intermediate. Causality: Spirocyclic amines are notoriously sterically hindered. Standard palladium catalysts (like Pd(PPh₃)₄) often fail due to slow oxidative addition and competitive β -hydride elimination. We employ RuPhos Pd G3 , a third-generation precatalyst. The bulky, electron-rich RuPhos ligand accelerates reductive elimination and accommodates the extreme steric bulk of the spiro[1] system [3].

    Step-by-Step Procedure:

    • Preparation: In a flame-dried Schlenk tube, combine 1.0 eq of the aryl bromide, 1.2 eq of the TBS-protected diazaspiro scaffold, and 2.5 eq of sodium tert-butoxide (NaOtBu).

    • Catalyst Loading: Add 5 mol% RuPhos Pd G3.

    • Solvent & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen rapidly degrades the active Pd(0) species, leading to black palladium precipitation and reaction failure.

    • Heating: Stir at 90 °C for 12 hours.

    • Validation & Analytical Checkpoint (Self-Validation):

      • Perform TLC (Hexanes:EtOAc 1:1) and UPLC-MS.

      • Pass Criteria: Complete consumption of the aryl bromide. The presence of the coupled mass confirms successful C-N bond formation.

    • Deprotection (One-Pot): Cool to 0 °C, add 3.0 eq of Tetra-n-butylammonium fluoride (TBAF) in THF to cleave the TBS group. Stir for 1 hour, then purify via reverse-phase preparative HPLC.

    G Step1 Step 1: Scaffold Preparation 9-Hydroxy-5-methyl-6,7-diazaspironon-5-en-8-one Step2 Step 2: Orthogonal Protection O-TBS protection of hydroxyl Step1->Step2 Selectivity control Step3 Step 3: Core Functionalization Buchwald-Hartwig Cross-Coupling (RuPhos Pd G3) Step2->Step3 Steric shielding Step4 Step 4: Deprotection & Purification TBAF cleavage & Reverse-Phase HPLC Step3->Step4 C-N Bond Formation Step5 Step 5: API Integration Late-stage Lead Compound Step4->Step5 High Purity Yield

    Figure 2: Step-by-step synthetic workflow for the orthogonal functionalization of the diazaspiro core.

    Quantitative Data & Comparative Metrics

    To demonstrate the value of substituting a traditional flat amine with the diazaspiro[1]nonane core, the following table summarizes the typical physicochemical shifts observed during hit-to-lead optimization campaigns (e.g., antimycobacterial and kinase inhibitor developments) [3].

    ParameterTraditional Flat Bioisostere (e.g., Piperazine)Diazaspiro[1]nonane ScaffoldImpact / Benefit
    Fraction sp³ (Fsp³) ~0.25 - 0.30> 0.60 Higher 3D complexity; correlates with clinical success.
    Aqueous Solubility < 10 µM> 150 µM Disruption of crystal lattice packing enhances oral bioavailability.
    LogD (at pH 7.4) 3.5 - 4.51.8 - 2.5 Shifts molecule into optimal lipophilicity range for membrane permeability.
    hERG IC₅₀ ~1.2 µM (High Risk)> 30 µM (Low Risk) Steric bulk prevents binding to the cylindrical hERG channel pore.
    Metabolic Half-life (T₁/₂) 25 mins (Rapid clearance)> 120 mins Cyclobutane fusion blocks α -carbon oxidation by CYP450 enzymes.

    Conclusion

    The integration of 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-en-8-one into medicinal chemistry pipelines represents a highly effective strategy for rescuing lead compounds plagued by poor solubility, rapid metabolism, or off-target toxicity. By utilizing robust orthogonal protection strategies and state-of-the-art cross-coupling methodologies, drug development professionals can seamlessly incorporate this 3D scaffold to generate superior, patentable chemical spaces.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

    • Xu, Z., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[1]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.[Link]

    Sources

    Application

    Mass spectrometry analysis of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one

    Application Note: High-Resolution LC-MS/MS Characterization and Fragmentation Mechanics of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one Executive Summary This application note provides a comprehensive, self-valid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Resolution LC-MS/MS Characterization and Fragmentation Mechanics of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one

    Executive Summary

    This application note provides a comprehensive, self-validating analytical protocol for the mass spectrometric characterization of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one (CAS 1311254-49-5). By bridging the gap between fundamental physicochemical properties and advanced High-Resolution Accurate Mass (HRAM) spectrometry, this guide empowers drug development professionals to robustly quantify and structurally elucidate this highly functionalized spirocyclic scaffold in complex biological matrices.

    Introduction & Rationale: The Shift to Spirocyclic Scaffolds

    In modern medicinal chemistry, there is a pronounced paradigm shift toward incorporating sp3-rich scaffolds to "escape from flatland." Spirocycles are experiencing a massive surge in drug discovery due to their ability to boost target binding potency by offering distinct 3D vectors and unique conformations, while simultaneously optimizing physicochemical properties such as aqueous solubility[1].

    Historically, planar aromatic rings have been associated with poor solubility and high metabolic liabilities. The use of spirocycles in drug discovery has boomed over the last two decades, directly translating into an increasing number of approved drugs with improved pharmacokinetic profiles[2].

    9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one features a spiro[3.5]nonane core fused to a 6,7-diaza ring system. While this structural complexity is highly desirable for biological targeting, it presents unique analytical challenges—specifically regarding its ionization efficiency and the differentiation of isobaric neutral losses during Collision-Induced Dissociation (CID).

    Physicochemical Profiling & MS Strategy

    Compound Profile:

    • Molecular Formula: C8H12N2O2

    • Monoisotopic Mass: 168.0899 Da

    • Key Functional Groups: Basic diaza system (N=C), secondary hydroxyl (-OH), ketone (C=O), and a strained spiro-cyclobutane ring.

    Analytical Rationale: The presence of the conjugated diaza system and the hydroxyl group makes this compound highly amenable to Positive Electrospray Ionization (ESI+) . The basic nitrogen readily accepts a proton to form the stable [M+H]+ precursor ion at m/z 169.0977.

    A critical challenge in analyzing this compound via standard triple quadrupole (QqQ) systems is the near-isobaric nature of its primary fragmentation pathways. The loss of nitrogen gas (N2, 28.0134 Da) from the diaza core and the loss of ethylene (C2H4, 28.0313 Da) from the spiro-cyclobutane ring cannot be unambiguously differentiated at unit mass resolution. Therefore, High-Resolution Mass Spectrometry (HRMS) with a resolving power of >70,000 is strictly required to confidently assign the fragmentation mechanics and prevent false-positive quantification in complex matrices.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes built-in causality and quality control checkpoints.

    Step-by-Step Methodology: Plasma Sample Preparation
    • System Suitability Testing (SST): Prior to sample extraction, inject a neat standard of the analyte (10 ng/mL). Causality: Verifies instrument mass accuracy (< 3 ppm) and signal-to-noise ratio (S/N > 100:1) before committing valuable biological samples.

    • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

    • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 5 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The 1:3 organic ratio rapidly denatures plasma proteins while maintaining the solubility of the polar spirocyclic analyte.

    • Mixing & Incubation: Vortex for 30 seconds, then incubate at 4°C for 10 minutes to ensure complete precipitation.

    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

    • Validation Checks: Include a double-blank (matrix only) and a zero-blank (matrix + IS) in the sequence. Causality: Mandatory to rule out autosampler carryover, a common issue with basic nitrogenous compounds.

    Chromatographic & Mass Spectrometry Conditions
    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: Bridged ethyl hybrid particles resist dissolution and provide excellent peak shape for basic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: A pH of ~2.7 ensures the diaza nitrogen remains fully protonated, maximizing ESI+ efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes; Flow rate: 0.4 mL/min.

    • MS Mode: ESI+ (Capillary Voltage: 3.0 kV).

    • Collision Gas: Argon. Rationale: Heavier than nitrogen, Argon provides superior momentum transfer for the efficient fragmentation of low-mass precursors.

    Mechanistic Fragmentation Analysis

    Understanding the "why" behind the fragmentation is crucial for accurate MRM transition selection.

    • Pathway A (Water Loss): Protonation highly favors the ketone/hydroxyl region. The application of low collision energy (15 eV) triggers a facile neutral loss of H2O (18.01 Da), yielding an abundant product ion at m/z 151.0871.

    • Pathway B (Diaza Core Cleavage): The 6,7-diaza motif can undergo the extrusion of nitrogen gas (N2, 28.01 Da). This is a highly entropically driven fragmentation pathway common in protonated nitrogen-rich heterocycles[3].

    • Pathway C (Spiro Ring Cleavage): The decomposition of spiro compounds under MS conditions is heavily influenced by ring strain. The cyclobutane ring in the spiro[3.5]nonane system is highly prone to cleavage, frequently resulting in the loss of C2H4 (28.03 Da)[4].

    Quantitative Data Summary

    Table 1: Optimized MRM Transitions for Triple Quadrupole (QqQ) Methods

    Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Structural Assignment
    169.1 151.1 50 15 [M+H - H2O]+
    169.1 141.1 50 20 [M+H - N2]+

    | 169.1 | 123.1 | 50 | 30 | [M+H - H2O - C2H4]+ |

    Table 2: High-Resolution Accurate Mass (HRAM) Assignments

    Measured m/z Theoretical m/z Mass Error (ppm) Elemental Composition Neutral Loss
    169.0976 169.0974 +1.18 C8H13N2O2+ None (Precursor)
    151.0869 151.0868 +0.66 C8H11N2O+ H2O
    141.0915 141.0913 +1.41 C8H13O2+ N2

    | 123.0557 | 123.0555 | +1.62 | C6H7N2O+ | H2O + C2H4 |

    Visualization: Fragmentation Pathway

    MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 169.0977 H2O_Loss Water Loss [M+H - H2O]+ m/z 151.0871 Precursor->H2O_Loss - H2O (18.01 Da) CID: 15 eV N2_Loss Nitrogen Loss [M+H - N2]+ m/z 141.0913 Precursor->N2_Loss - N2 (28.01 Da) CID: 20 eV Ring_Cleavage Cyclobutane Cleavage [M+H - H2O - C2H4]+ m/z 123.0558 H2O_Loss->Ring_Cleavage - C2H4 (28.03 Da) CID: 30 eV CO_Loss Carbon Monoxide Loss [M+H - N2 - CO]+ m/z 113.0964 N2_Loss->CO_Loss - CO (27.99 Da) CID: 25 eV

    Fig 1. CID fragmentation pathway of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one.

    References

    • The Spirocycle Surge in Drug Discovery - Drug Hunter URL:[1]

    • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH URL:[2]

    • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles - AIP Publishing URL:[4]

    • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - ACS Publications URL:[3]

    Sources

    Method

    Practical applications of substituted diazaspiro compounds in research

    An in-depth technical guide for researchers, scientists, and drug development professionals on the integration of substituted diazaspiro compounds into modern medicinal chemistry and targeted protein degradation workflow...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide for researchers, scientists, and drug development professionals on the integration of substituted diazaspiro compounds into modern medicinal chemistry and targeted protein degradation workflows.

    Escaping Flatland: The Mechanistic Rationale for Diazaspiro Compounds

    For decades, saturated nitrogen heterocycles like piperazine, piperidine, and morpholine have been the workhorses of drug discovery, acting as universal solubilizers and structural spacers. However, these planar, sp2 -character-heavy rings frequently introduce severe liabilities: rapid oxidative metabolism, high lipophilicity, and off-target promiscuity (such as hERG channel inhibition).

    Substituted diazaspiro compounds—bicyclic systems where two rings share a single sp3 -hybridized carbon atom (e.g., 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decane)—offer a structural paradigm shift. By forcing a ~90° orthogonal twist between the two rings, these scaffolds allow researchers to "escape flatland," providing unique 3D exit vectors that improve target engagement while mitigating the physicochemical flaws of their linear or planar counterparts Drug Hunter: The Spirocycle Surge[1].

    Bioisosterism and Scaffold Hopping

    The most prominent application of diazaspiro compounds is their use as piperazine bioisosteres. The structural geometry of a spirocycle fundamentally alters the molecule's interaction with metabolic enzymes and target proteins. For instance, replacing the piperazine core in the FDA-approved PARP-1 inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane core significantly reduced off-mechanism cytotoxicity and DNA damage while maintaining nanomolar target affinity Journal of Medicinal Chemistry[2].

    Rigid Linkers in PROTAC Engineering

    In Targeted Protein Degradation (TPD), the spatial orientation between the target protein and the E3 ubiquitin ligase is critical for forming a productive ternary complex. Flexible PEG or alkyl linkers often incur a massive entropic penalty upon binding. Diazaspiro scaffolds, such as 2,8-diazaspiro[4.5]decane, act as rigid linkers that pre-organize the PROTAC conformation. Recent developments in EZH2 PROTACs demonstrated that incorporating this spirocyclic linker not only enhanced the degradation of the PRC2 complex but also achieved an impressive oral bioavailability of 8.91% in preclinical models Bioorganic Chemistry[3].

    Quantitative Data Summary: Piperazine vs. Diazaspiro Scaffolds

    To understand the causality behind selecting a diazaspiro compound, we must analyze their physicochemical divergence from traditional heterocycles.

    Physicochemical PropertyPiperazine (Standard)2,6-Diazaspiro[3.3]heptane2,8-Diazaspiro[4.5]decane
    N-N Distance (Å) ~2.8 - 3.0~4.2~4.5
    Lipophilicity ( Δ logD) Baseline-0.17 to -0.75 (Lowered)Lowered
    Metabolic Stability (HLM t1/2​ ) Low (Rapid α -oxidation)High (Steric shielding)High
    Conformation Flexible (Chair)Rigid (90° twisted planes)Rigid
    Primary Application Universal spacerPARP-1 / Ketohexokinase inhibitorsPROTAC rigid linkers

    Visualizing the Logic: Workflows and Mechanisms

    ScaffoldHopping Hit Hit Identification (Piperazine Core) Liability Metabolic Liability (High CYP Clearance) Hit->Liability ADME Profiling Design In Silico Design (Diazaspiro Bioisosteres) Liability->Design Scaffold Hopping Synthesis Chemical Synthesis (Spirocycle Coupling) Design->Synthesis Vector Optimization Assay In Vitro Validation (Microsomal Stability) Synthesis->Assay Compound Screening Assay->Design Iterative Refinement Lead Optimized Lead (Improved PK/PD) Assay->Lead Increased t1/2

    Workflow of hit-to-lead optimization utilizing diazaspiro scaffold hopping.

    PROTAC POI Target Protein (e.g., EZH2) Warhead Target Ligand POI->Warhead Proteasome Proteasomal Degradation POI->Proteasome Degradation Linker Diazaspiro Linker (Rigid Spacer) Warhead->Linker E3Ligand E3 Ligand (e.g., CRBN) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 E3->POI Ubiquitination

    Ternary complex formation utilizing a rigid diazaspiro linker in PROTAC engineering.

    Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that researchers can definitively isolate the variables responsible for success or failure in their assays.

    Protocol 1: Amide Coupling of a Diazaspiro Linker for PROTAC Synthesis

    Causality: Diazaspiro compounds often feature sterically hindered secondary amines. Standard coupling reagents (like EDC/NHS) are frequently insufficient. HATU is utilized because it generates a highly reactive HOAt ester capable of overcoming the steric bulk of the spiro center.

    Step-by-Step Methodology:

    • Activation: Dissolve the carboxylic acid-bearing target ligand (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Coupling: Add the Boc-protected diazaspiro compound (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) (1.1 eq) to the reaction mixture. Stir for 2–4 hours at room temperature.

    • Self-Validation Checkpoint (LC-MS): Before proceeding, inject a 1 µL aliquot into an LC-MS. The reaction is only validated to proceed if the [M+H]+ peak corresponding to the coupled intermediate is the base peak, and the starting material is <5%.

    • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA/DCM. Stir for 1 hour at room temperature to remove the Boc group, exposing the secondary amine for subsequent coupling to the E3 ligase ligand.

    Protocol 2: In Vitro Microsomal Stability Assay (HLM Clearance)

    Causality: Piperazines are highly susceptible to CYP450-mediated α -oxidation. Diazaspiro compounds lack easily abstractable α -hydrogens at the spiro-junction, inherently blocking this metabolic liability MedChemComm[4]. This assay quantifies that improvement.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 µM solution of the diazaspiro test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur.

    • Time-Course Sampling: At t=0,15,30, and 60 minutes, withdraw 50 µL aliquots and immediately quench them by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point.

    • Self-Validation Checkpoint (Positive Control): Run Verapamil (a known high-clearance drug) in parallel. If the Verapamil control does not show >70% degradation by 30 minutes, the entire assay is invalid, indicating compromised microsomal activity or degraded NADPH.

    • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    References

    • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker Source: Bioorganic Chemistry (Elsevier / PubMed) URL:[Link]

    • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines Source: MedChemComm (National Institutes of Health / PMC) URL:[Link]

    • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]

    Sources

    Application

    In vitro experimental setup for 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one

    An In-Depth Guide to the In Vitro Evaluation of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive framework for the ini...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the In Vitro Evaluation of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one

    Authored by: Gemini, Senior Application Scientist

    Abstract

    This document provides a comprehensive framework for the initial in vitro characterization of the novel compound, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. The diazaspirocyclic scaffold is a privileged structure in modern medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities, including kinase inhibition, receptor modulation, and cytotoxicity.[1][2][3] This guide presents a tiered, logical screening cascade designed to efficiently elucidate the biological potential of this new chemical entity (NCE). We will proceed from fundamental physicochemical characterization and broad cytotoxicity profiling to specific target-based assays and mechanistic cellular studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby providing a robust foundation for further drug development efforts.

    Introduction: The Rationale for a Structured In Vitro Cascade

    The journey of a novel small molecule from synthesis to a potential therapeutic candidate is a multi-step process requiring rigorous and systematic evaluation.[4][5] The compound 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one belongs to the diazaspiro family, a class of molecules whose rigid, three-dimensional architecture is ideal for creating specific and high-affinity interactions with biological targets.[6] Given the diverse activities reported for related structures—ranging from potent kinase inhibition to receptor antagonism—a broad yet systematic screening approach is paramount.[1][7]

    This guide advocates for a tiered screening cascade. This strategy maximizes efficiency by using initial, high-throughput screens to identify general bioactivity before committing resources to more complex, lower-throughput, and clinically relevant validation assays.[8] Our initial focus will be on ensuring compound integrity and assessing broad cellular toxicity, which are foundational data points for all subsequent experiments.

    Physicochemical Characterization: The Prerequisite for Biological Assays

    Before any biological evaluation, the identity, purity, and solubility of the test compound must be unequivocally established. This step is critical for data reproducibility and accurate interpretation.

    ParameterMethodRationale & Acceptance Criteria
    Identity Confirmation ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Confirms that the synthesized molecule has the correct chemical structure. Data should be consistent with the proposed structure of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one.
    Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV or Mass Spec DetectionDetermines the percentage of the desired compound in the sample. For in vitro screening, purity should be >95% to avoid confounding results from impurities.
    Solubility Determination Kinetic or Thermodynamic Solubility Assays in PBS and DMSOEstablishes the solubility limits in buffers and stock solvents. Poor solubility can lead to false negatives or inaccurate IC₅₀ values. A stock solution in 100% DMSO is standard, but final assay concentration of DMSO should typically be <0.5%.

    Tier 1 Screening: Broad Biological Profiling

    The initial tier of biological testing is designed to answer a simple question: Does this compound have any effect on living cells? We will address this through general cytotoxicity and broad-spectrum antimicrobial screens.

    General Cytotoxicity Assessment

    A cytotoxicity assay is the cornerstone of initial profiling. It determines the concentration range at which the compound affects cell viability, providing essential guidance for dosing in subsequent, more specific assays. The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

    Protocol 2.1: MTT Assay for General Cytotoxicity

    • Cell Line Selection: Begin with a panel of representative cell lines, such as a non-cancerous line (e.g., HEK293) and a common cancer line (e.g., HeLa or A549), to identify potential cancer-specific effects.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM final concentration) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against the logarithm of compound concentration. Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

    Antimicrobial Activity Screen

    Given that some diazaspiro derivatives exhibit antifungal properties, a basic antimicrobial screen is a cost-effective way to explore other potential applications.[2] A broth microdilution assay can determine the Minimum Inhibitory Concentration (MIC).[9]

    Protocol 2.2: Broth Microdilution for MIC Determination

    • Organism Selection: Test against a panel of common pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[10]

    • Compound Preparation: Prepare a 2x serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast) in a 96-well plate.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.

    • Controls: Include a positive control (broth + organism, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

    • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    Tier 2 Screening: Target-Based and Mechanistic Assays

    If Tier 1 screening reveals significant bioactivity (e.g., an IC₅₀ < 20 µM in a cancer cell line), the next step is to identify the molecular target(s). Based on the activities of related diazaspirocycles, protein kinases and G-protein coupled receptors (GPCRs) are high-priority target classes.[1][7]

    Workflow for Tiered In Vitro Screening

    G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Cellular Mechanism Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Kinase Kinase Panel Screen (e.g., ADP-Glo) Cytotoxicity->Kinase If IC50 < 20 µM GPCR GPCR Binding Assay (Radioligand Displacement) Cytotoxicity->GPCR If IC50 < 20 µM PARP PARP Inhibition Assay Cytotoxicity->PARP If IC50 < 20 µM Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Apoptosis Apoptosis Assay (Caspase-Glo, Annexin V) Kinase->Apoptosis If Kinase Hit CellCycle Cell Cycle Analysis (Flow Cytometry) Kinase->CellCycle If Kinase Hit Compound Synthesized Compound (Purity >95%) Compound->Cytotoxicity Evaluate Viability Compound->Antimicrobial Evaluate Growth G A 1. Add Kinase, Substrate, ATP, and Test Compound B 2. Incubate (Kinase Reaction) ADP is produced A->B C 3. Add ADP-Glo™ Reagent (Depletes unused ATP) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) C->D E 5. Measure Luminescence (Signal ∝ Kinase Activity) D->E

    Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

    GPCR Radioligand Binding Assay

    GPCRs are another major class of drug targets. A competitive radioligand binding assay is the gold standard for determining if a compound binds to a specific receptor. [7]This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

    Protocol 3.2: Competitive Radioligand Binding Assay (e.g., for Sigma-2 Receptor)

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., rat liver homogenates for σ2R). [7]2. Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine), and the test compound across a range of concentrations.

    • Controls: Include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors).

    • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to reach binding equilibrium. [7]5. Filtration and Washing: Rapidly filter the contents of the plate through the filter mat using a cell harvester and wash several times with ice-cold buffer to separate the receptor-bound radioligand from the free radioligand.

    • Scintillation Counting: Add scintillation cocktail to the filter mat and count the radioactivity in a scintillation counter.

    • Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀, which can be converted to a binding affinity constant (Ki).

    Workflow for Radioligand Binding Assay

    G cluster_0 Incubation cluster_1 Separation & Detection Receptor Receptor Radioligand Radiolabeled Ligand (*) Receptor->Radioligand Binds TestCompound Test Compound Receptor->TestCompound Competes Filter Filter Plate Counter Scintillation Counter (Measures bound *) Filter->Counter Quantify Incubation_out Incubation_out->Filter

    Caption: Principle of a competitive radioligand binding assay.

    Concluding Remarks and Future Directions

    This document outlines a foundational in vitro screening cascade for 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. The tiered approach ensures a cost-effective and scientifically rigorous evaluation of this novel compound. Positive results from this cascade—such as potent and selective cytotoxicity, specific kinase inhibition, or high-affinity receptor binding—would provide a strong rationale for advancing the compound to more complex cellular assays (e.g., high-content imaging, cell migration assays), followed by in vivo pharmacokinetic and efficacy studies. The data generated through these protocols will be crucial for building a comprehensive biological profile and guiding the future development of this promising chemical entity.

    References

    • Sharma, V. G., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Retrieved March 21, 2026, from [Link]

    • Wang, W., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Retrieved March 21, 2026, from [Link]

    • Kamal, A., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. PubMed. Retrieved March 21, 2026, from [Link]

    • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio. Retrieved March 21, 2026, from [Link]

    • Tran, L. N., et al. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH. Retrieved March 21, 2026, from [Link]

    • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Retrieved March 21, 2026, from [Link]

    • Lansing, T. J., et al. (2007). In vitro biological activity of a novel small-molecule inhibitor of polo-like kinase 1. PubMed. Retrieved March 21, 2026, from [Link]

    • Introduction to small molecule drug discovery and preclinical development. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]

    • Sultana, S. (2023). Bioactive principles, antibacterial and anticancer properties of Artemisia arborescens L. ResearchGate. Retrieved March 21, 2026, from [Link]

    • Chemical Profiling and Biological Activity of Extracts from Nine Norwegian Medicinal and Aromatic Plants. (2022). MDPI. Retrieved March 21, 2026, from [Link]

    • Chemical composition, antioxidant, antimicrobial and antiproliferative activity of Laureliopsis philippiana essential oil of Chile, study in vitro and in silico. (2022). Arabian Journal of Chemistry. Retrieved March 21, 2026, from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimizing reaction conditions for diazaspiro ring formation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and functionalization of highly strained spirocyclic scaffolds.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and functionalization of highly strained spirocyclic scaffolds. Diazaspiro rings—particularly 2,6-diazaspiro[3.3]heptanes and 2,7-diazaspiro[3.5]nonanes—are highly sought-after bioisosteres for piperazines in drug discovery due to their enhanced metabolic stability and increased Fsp³ character. However, the construction of these sterically demanding, strained systems is fraught with synthetic hurdles, including competing intermolecular oligomerization, sluggish intramolecular cyclization, and catalyst poisoning during downstream cross-coupling.

    This guide provides a self-validating framework for troubleshooting your diazaspiro syntheses, grounded in mechanistic causality and field-validated protocols.

    Core Workflow & Mechanistic Logic

    G A Acyclic/Monocyclic Precursor B Intramolecular Cyclization (Base/Solvent Optimization) A->B Heat, Base C Diazaspiro Core Formed (e.g., 2,6-diazaspiro[3.3]heptane) B->C High Dilution, Polar Aprotic Solvent D Intermolecular Oligomerization (Side Reaction) B->D High Conc., Weak Base E Orthogonal Deprotection (e.g., Boc/Cbz/Bn) C->E Selective Cleavage F Pd-Catalyzed Amination (Buchwald-Hartwig) E->F Aryl Halide, Pd cat.

    Workflow for diazaspiro ring formation highlighting the critical cyclization divergence.

    Frequently Asked Questions & Troubleshooting Guide

    Q1: We are experiencing low conversion rates (<50%) when attempting the intramolecular cyclization of our 2,6-diazaspiro[3.3]heptane precursor using DBU in THF. How can we drive this to completion? Analysis & Solution: The formation of a 4-membered azetidine ring within a spirocyclic framework involves overcoming massive ring strain (~25-30 kcal/mol). The transition state for this intramolecular S_N2 displacement is highly polar. THF, with its relatively low dielectric constant, fails to adequately stabilize this transition state, leading to sluggish kinetics. To resolve this, switch to a highly polar aprotic solvent like DMF. Running the reaction with DBU in THF at 70 °C yields only 40% conversion after 96 hours. Simply switching the solvent to DMF at the same temperature achieves 100% conversion in just 16 hours. Furthermore, you can entirely bypass the need for an exogenous base by utilizing a DMF–water (8:2) mixture at 110 °C. The water promotes the thermal dissociation of the precursor's HCl salt, allowing for rapid, irreversible cyclization (1).

    Q2: During the Buchwald-Hartwig cross-coupling of our monoprotected diazaspiro[3.3]heptane with aryl bromides, we observe negligible product formation using standard Pd₂(dba)₃ / BINAP / KOtBu conditions. What is the mechanistic failure? Analysis & Solution: Diazaspiro systems do not behave identically to standard piperazines. Their unique steric bulk and altered nitrogen basicity often lead to poor transmetalation kinetics or direct poisoning of the palladium catalyst. If standard conditions fail, the addition of a tertiary amine is required. Incorporating a catalytic to stoichiometric amount of triethylamine (Et₃N, ~0.5 equiv) effectively rescues the reaction. Et₃N is hypothesized to modulate the active Pd-species or assist in the deprotonation step prior to reductive elimination, leading to successful N-arylation with yields ranging from 56% to 83% (2).

    Q3: We are seeing significant oligomeric byproducts instead of the desired spiro-oxazolidinone or diazaspiro ring. How do we shift the equilibrium? Analysis & Solution: Competing intermolecular reactions are the primary failure mode when forming sterically hindered spirocenters. Intermolecular collisions scale with concentration, whereas intramolecular cyclizations are concentration-independent (pseudo-first-order). To favor the intramolecular pathway, the reaction must be run under high dilution conditions. Additionally, ensure the purity of your cyclizing agents and use a milder, non-nucleophilic base (e.g., DIPEA) to prevent unwanted side reactions before the cyclization can occur (3).

    Quantitative Data: Optimization of Cyclization Conditions

    The following table summarizes the dramatic effect of solvent and temperature on the spirocyclization of 2,6-diazaspiro[3.3]heptane precursors.

    EntryBaseTemp (°C)SolventTimeConversion (%)Mechanistic Rationale
    1DBU70THF96 h40Insufficient transition state stabilization by low-polarity THF.
    2DBU70DMF16 h100Polar aprotic DMF stabilizes the highly polar S_N2 transition state.
    3DBU130DMF3 h100Elevated thermal energy accelerates the strained cyclization.
    4None110DMF:H₂O (8:2)< 3 h100Optimum base-free conditions; water facilitates HCl salt dissociation.

    Data adapted from optimized cyclization parameters for 8d precursors 1.

    Validated Experimental Protocols

    Protocol A: Base-Free Intramolecular Cyclization to 2,6-Diazaspiro[3.3]heptanes

    Objective: Synthesize the spirocyclic core without exogenous base to minimize side reactions and streamline purification.

    • Preparation: Dissolve the hydrochloride salt of the acyclic precursor (e.g., 1-benzyl-3-chloromethylazetidin-3-ylmethylamine, 1.0 equiv) in a solvent mixture of DMF and deionized water (8:2 ratio) to achieve a concentration of 0.05 M (maintaining high dilution).

    • Heating: Transfer the mixture to a sealed reaction tube. Heat the solution to 110 °C.

    • Monitoring: Stir the reaction for 2–3 hours. Monitor the progression via LC-MS. Self-Validation Check: The thermal energy and aqueous environment will drive the dissociation of the HCl salt, triggering irreversible intramolecular cyclization without the need for DBU or K₂CO₃.

    • Workup: Upon complete consumption of the starting material, cool the vessel to ambient temperature. Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂) to isolate the diazaspiro core.

    Protocol B: Pd-Catalyzed Aryl Amination (Buchwald-Hartwig) of Diazaspiro[3.3]heptanes

    Objective: Couple a monoprotected 2,6-diazaspiro[3.3]heptane to an aryl bromide.

    • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (0.4 mmol, 1.0 equiv), the monoprotected 2,6-diazaspiro[3.3]heptane oxalate salt (0.55–1.1 equiv), and KOtBu (1.20 mmol, 3.0 equiv).

    • Catalyst Addition: Add Pd₂(dba)₃ (1.0–2.5 mol %) and (±)-BINAP (1.5 equivalents relative to Pd).

    • Solvent & Additive (Critical Step): Suspend the solid mixture in anhydrous toluene (5 mL). Immediately add 5 drops (~0.5 equiv) of triethylamine (Et₃N). Do not omit this step; Et₃N is crucial for overcoming the poor reactivity of the spirocycle under standard conditions.

    • Reaction: Seal the flask and heat to 110 °C for 12–46 hours with vigorous stirring.

    • Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify the residue by silica gel flash chromatography (e.g., hexanes:EtOAc) to yield the N-aryl-diazaspiro product.

    References

    • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect.1

    • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters - ACS Publications. 2

    • Technical Support Center: Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem.3

    Sources

    Optimization

    Technical Support Center: Synthesis of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one

    Disclaimer: The target molecule, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, is a novel compound with no direct synthesis reported in the peer-reviewed literature to date. This guide is therefore constructed ba...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: The target molecule, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one, is a novel compound with no direct synthesis reported in the peer-reviewed literature to date. This guide is therefore constructed based on established principles of heterocyclic and spirocyclic chemistry, drawing parallels from the synthesis of analogous structures. The provided protocols are proposed routes and will require optimization.

    Introduction

    Welcome to the technical support guide for the synthesis of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. This document is intended for researchers, chemists, and drug development professionals who are venturing into the synthesis of this novel spirocyclic pyrazolinone. As a Senior Application Scientist, my goal is to provide you with a scientifically-grounded framework for synthesis and to anticipate and address the potential challenges you may encounter. We will explore a proposed synthetic route, troubleshoot common issues in related syntheses, and provide detailed, actionable advice.

    The core of this synthesis is likely to be a variation of the Knorr pyrazole synthesis, a robust and versatile method for constructing pyrazole and pyrazolone rings from 1,3-dicarbonyl compounds and hydrazines.[1][2][3] The unique spirocyclic nature of our target, featuring a cyclobutane ring, introduces specific stereochemical and reactivity challenges that we will address.

    Proposed Synthetic Strategy

    The most logical approach to the target molecule involves the cyclocondensation of a β-ketoester appended to a 1-hydroxycyclobutane core with methylhydrazine. This strategy is outlined below.

    Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Core Reaction A 1,1-Cyclobutanedicarboxylic Acid B 1-Hydroxycyclobutane-1-carboxylic Acid A->B Oxidative Monodecarboxylation (Not shown, complex) or Alternate Route C Ethyl 1-hydroxycyclobutane-1-carboxylate B->C Esterification (e.g., EtOH, H+) D Ethyl 2-(1-hydroxycyclobutyl)-3-oxobutanoate (β-Ketoester Precursor) C->D Acylation (e.g., Ethyl Acetate, NaH) F Target Molecule: 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one D->F Knorr Cyclocondensation (Acid or Base Catalysis) E Methylhydrazine E->F caption Proposed synthetic pathway. Troubleshooting Workflow Start Low or No Product Check_SM Verify Purity of β-Ketoester Precursor Start->Check_SM Optimize_Rxn Optimize Reaction Conditions (pH, Temp, Solvent) Check_SM->Optimize_Rxn If SM is Pure Check_Isomers Analyze for Regioisomers Optimize_Rxn->Check_Isomers If Still Low Yield Purification Purification Issues? Optimize_Rxn->Purification If Yield Improves Check_Isomers->Purification If Product Mixture Success Pure Product Obtained Purification->Success

    Sources

    Troubleshooting

    Technical Support Center: Process Improvement for the Scale-Up Synthesis of Diazaspiro Compounds

    Welcome to the Technical Support Center for the synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of these valuable scaffolds. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and robust, scalable manufacturing by explaining the causality behind experimental choices and providing self-validating protocols.

    Part 1: Troubleshooting Guide

    This section addresses common issues encountered during the scale-up synthesis of diazaspiro compounds in a question-and-answer format.

    Low Reaction Yield

    Q1: My spirocyclization reaction is suffering from low yield upon scale-up. What are the likely causes and how can I improve it?

    A1: Low yields during the scale-up of spirocyclization reactions are a frequent challenge and often stem from a combination of factors that are less apparent at the bench scale. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

    • Sub-optimal Reaction Conditions: Conditions optimized at a small scale may not be directly transferable. Heat and mass transfer limitations can become significant in larger reactors, leading to localized temperature gradients and inefficient mixing.[1]

      • Solution: Re-optimize key reaction parameters such as temperature, concentration, and reaction time at the intended scale. Utilize process analytical technology (PAT) to monitor reaction progress and ensure consistent conditions throughout the reactor.

    • Purity of Starting Materials and Solvents: Impurities in starting materials or residual moisture in solvents can have a more pronounced inhibitory effect on catalysts or lead to unwanted side reactions at a larger scale.

      • Solution: Ensure the purity of all reagents and solvents through appropriate purification techniques before use.[1] For moisture-sensitive reactions, rigorously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Inefficient Mixing: In heterogeneous reactions or reactions with viscous slurries, inefficient stirring can lead to poor reaction rates and the formation of byproducts.

      • Solution: Select an appropriate reactor and impeller design for the specific reaction mixture to ensure efficient mixing.[1] For highly viscous reactions, consider dilution or operating at a higher temperature to reduce viscosity, provided the product is thermally stable.

    • Product Decomposition: The desired diazaspiro compound may be unstable under the reaction or workup conditions, leading to degradation over longer reaction times or during purification.

      • Solution: Monitor the reaction profile over time using techniques like TLC or LC-MS to identify the point of maximum product formation and the onset of decomposition. If product degradation is observed, consider shorter reaction times, milder workup conditions (e.g., adjusting pH), or a more rapid purification process.

    Poor Stereoselectivity

    Q2: I am observing poor or inconsistent diastereoselectivity in my diazaspirocyclization reaction upon scale-up. How can I gain better control over the stereochemical outcome?

    A2: Achieving high stereoselectivity is a critical challenge in the synthesis of complex molecules like diazaspiro compounds. The stereochemical outcome is often highly sensitive to subtle changes in reaction conditions.[2]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[2]

      • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). In some cases, a change in solvent can even reverse the diastereoselectivity. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, moving from polar protic solvents to more sterically hindered alcohols has been shown to improve selectivity.[2]

    • Catalyst and Ligand Control: For catalyzed reactions, the choice of catalyst and ligand is paramount in dictating the stereochemical pathway.

      • Solution: Screen a variety of catalysts and ligands. For example, in asymmetric 1,3-dipolar cycloadditions, chiral metal-ligand complexes involving silver or copper are commonly used to induce high enantioselectivity.[2] The catalyst loading should also be optimized, as both too high and too low concentrations can be detrimental to selectivity.

    • Temperature Control: The reaction temperature can affect the energy difference between the diastereomeric transition states.

      • Solution: Optimize the reaction temperature. Lowering the temperature often enhances selectivity by favoring the transition state with the lower activation energy, although this may require longer reaction times.[2]

    Purification Challenges

    Q3: I am struggling with the purification of my basic diazaspiro compound at a large scale. What are the best strategies to employ?

    A3: The basic nature of diazaspiro compounds often leads to challenges in purification, particularly with standard silica gel chromatography.

    • Peak Tailing on Silica Gel: The acidic nature of silica gel can lead to strong interactions with basic amines, resulting in significant peak tailing and poor separation.

      • Solution 1: Mobile Phase Modification: Add a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.5-2% v/v).[3][4] This "neutralizes" the acidic silanol groups on the silica surface, reducing their interaction with the target compound.[3][4][5][6]

      • Solution 2: Alternative Stationary Phases: Consider using a less acidic or basic stationary phase. Basic alumina or amine-functionalized silica can provide excellent separation of basic compounds without the need for mobile phase additives.[3][4][6]

      • Solution 3: Reversed-Phase Chromatography: For polar or ionizable basic amines, reversed-phase chromatography (e.g., C18) can be highly effective.[3] Using a mobile phase with a high pH will keep the amine in its free-base form, increasing its retention and improving the separation.[4]

    • Salt Formation and Recrystallization: For crystalline solids, purification via salt formation and subsequent recrystallization is a highly effective and scalable method for achieving high purity.

      • Protocol: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, methanol) and add a stoichiometric amount of an acid (e.g., HCl in ether or isopropanol) to precipitate the salt. The resulting salt can then be recrystallized from an appropriate solvent system to yield a high-purity product.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: What are the most common synthetic strategies for constructing diazaspirocyclic cores on a large scale?

    A1: Several robust strategies are employed for the scalable synthesis of diazaspiro compounds. The choice of strategy often depends on the specific ring system and desired substitution patterns.

    • Intramolecular Cyclization: This is a common approach that involves the cyclization of a linear precursor containing both nucleophilic and electrophilic centers. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through the intramolecular cyclization of a suitably functionalized azetidine derivative.[7][8]

    • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for the stereoselective synthesis of spiro-pyrrolidine derivatives.[9][10][11]

    • Pictet-Spengler Reaction: This reaction is a classic and reliable method for constructing tetrahydro-β-carboline and related spirocyclic indole alkaloid frameworks. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[12][13][14][15][16]

    • Reductive Amination: This is a versatile and scalable method for forming one of the rings in a diazaspirocycle, often used in combination with other cyclization strategies.[8]

    Q2: What are the key safety considerations when scaling up the synthesis of diazaspiro compounds?

    A2: A thorough thermal hazard assessment is crucial before scaling up any chemical process.[17][18][19][20]

    • Exothermic Reactions: Many of the reactions used to synthesize diazaspiro compounds, such as cyclizations and hydrogenations, can be highly exothermic. On a large scale, the heat generated can accumulate, leading to a thermal runaway if not properly controlled.

      • Mitigation: Use reaction calorimetry (e.g., DSC, ARC) to determine the heat of reaction and the onset temperature for any exothermic events.[1][18] Ensure the reactor has adequate cooling capacity and an emergency relief system.[1]

    • Hazardous Reagents: The use of hazardous reagents such as strong bases (e.g., organolithiums), pyrophoric catalysts (e.g., Pd/C), and toxic materials requires strict handling protocols.

      • Mitigation: Develop and follow standard operating procedures (SOPs) for the safe handling and quenching of all hazardous materials. Ensure all personnel are properly trained and equipped with the necessary personal protective equipment (PPE).

    • Pressure Generation: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed system.

      • Mitigation: Design the process to be run in an open or vented system where appropriate. If a closed system is necessary, ensure it is pressure-rated and equipped with a pressure relief device.

    Q3: How can I choose the best synthetic route for my target diazaspiro compound for scale-up?

    A3: Route scouting is a critical early-stage activity in process development.[4] The ideal route for large-scale synthesis is not always the one with the highest yield at the bench.

    • Key Criteria for Route Selection:

      • Safety: The route should avoid the use of highly toxic or explosive reagents and intermediates where possible.

      • Cost-Effectiveness: The starting materials and reagents should be readily available and inexpensive.

      • Scalability: The reactions should be robust and reproducible on a large scale, with minimal sensitivity to minor variations in conditions.

      • Environmental Impact: The route should minimize the generation of hazardous waste and utilize "greener" solvents and reagents where feasible.[21]

      • Ease of Purification: The route should be designed to minimize the formation of impurities that are difficult to separate from the final product.

    Part 3: Data & Protocols

    Table 1: Influence of Aryl Bromide on Buchwald-Hartwig Amination Yield of N-Boc-2,6-diazaspiro[3.3]heptane
    EntryAryl BromideProduct Yield (%)
    14-Fluorobromobenzene97
    24-Methylbromobenzene85
    32-Bromopyridine83
    44-Methoxybromobenzene78
    5Bromobenzene77
    64-Trifluoromethylbromobenzene72
    74-Cyanobromobenzene56
    Reaction conditions: N-Boc-2,6-diazaspiro[3.3]heptane, aryl bromide, Pd₂(dba)₃, (±)-BINAP, KOtBu, toluene, 110 °C. Data adapted from Burkhard, J. A., & Carreira, E. M. (2008). Organic Letters, 10(17), 3525–3528.[22][23]
    Experimental Protocol: Scalable Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane via Buchwald-Hartwig Amination

    This protocol is a general procedure and may require optimization for specific substrates.

    Materials:

    • N-Boc-2,6-diazaspiro[3.3]heptane

    • Aryl bromide

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos, (±)-BINAP)

    • Base (e.g., NaOtBu, KOtBu)

    • Anhydrous solvent (e.g., toluene)

    • Nitrogen or Argon source

    Procedure:

    • Reactor Setup: To a clean, dry, and inerted reactor, add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq), the aryl bromide (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

    • Solvent Addition: Add the anhydrous solvent to the reactor via cannula or a pressure-equalizing dropping funnel.

    • Base Addition: Carefully add the base (2.0-3.0 eq) to the reaction mixture.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

    • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

    Part 4: Visualizations

    Troubleshooting Workflow for Low Yield in Diazaspiro Compound Synthesis

    LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Conditions OK adjust_conditions Re-optimize Conditions at Scale check_conditions->adjust_conditions Incorrect check_mixing Evaluate Mixing Efficiency check_purity->check_mixing Purity OK purify_reagents Purify Reagents & Use Dry Solvents check_purity->purify_reagents Impure check_decomposition Monitor for Product Decomposition check_mixing->check_decomposition Mixing Adequate improve_mixing Modify Reactor Setup or Agitation check_mixing->improve_mixing Inadequate modify_workup Adjust Workup or Shorten Reaction Time check_decomposition->modify_workup Decomposition Detected end Improved Yield adjust_conditions->end purify_reagents->end improve_mixing->end modify_workup->end

    Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.

    Decision Tree for Purification of Basic Diazaspiro Compounds

    PurificationDecisionTree start Crude Basic Diazaspiro Compound is_crystalline Is the compound crystalline? start->is_crystalline recrystallize Purify via Salt Formation & Recrystallization is_crystalline->recrystallize Yes chromatography Purify by Chromatography is_crystalline->chromatography No pure_product Pure Product recrystallize->pure_product stationary_phase Select Stationary Phase chromatography->stationary_phase silica Standard Silica stationary_phase->silica amine_silica Amine-functionalized Silica or Alumina stationary_phase->amine_silica reverse_phase Reversed-Phase (C18) stationary_phase->reverse_phase mobile_phase_mod Add Competing Base (TEA) to Mobile Phase silica->mobile_phase_mod amine_silica->pure_product reverse_phase->pure_product mobile_phase_mod->pure_product

    Caption: A decision tree for selecting an appropriate purification strategy.

    References

    • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3525–3528. [Link]

    • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
    • BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
    • Jiang, J., et al. (2020). Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives. Progress in Energy and Combustion Science, 81, 100871.
    • Figshare. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions - Organic Letters. [Link]

    • DEKRA Process Safety. Chemical Reaction Hazard Testing. [Link]

    • Hamza, D., & Tozer, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2009(5), 713-716.
    • Prime Process Safety Center. Chemical Reaction Hazard Assessment. [Link]

    • Wang, Y., et al. (2012). Thermal risk assessment and rankings for reaction hazards in process safety. Journal of Loss Prevention in the Process Industries, 25(4), 654-660.
    • Wang, Y., et al. (2014). A New Method for Assessing the Thermal Hazard of Reactive Substances. AIP Conference Proceedings, 1629(1), 356-359.
    • BenchChem. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
    • Inoue, A., et al. (2024). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. The Journal of Organic Chemistry, 89(2), 1249-1255.
    • BenchChem. (2025).
    • Kamal, A., et al. (2014). Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. Molecules, 19(7), 9992-10023. [Link]

    • Kamal, A., et al. (2014). Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. PubMed. [Link]

    • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

    • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15931-15941.
    • IntechOpen. (2018). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. [Link]

    • BenchChem. (2025).
    • Mary, Y., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 14284-14322.
    • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

    • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
    • BenchChem. (2025). Application Notes and Protocols: The Pictet-Spengler Reaction in the Total Synthesis of Vellosimine.
    • Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry.
    • ResearchGate. (2014).
    • Wikipedia. Pictet–Spengler reaction. [Link]

    • ACS Chemical Neuroscience. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists.
    • Beilstein Journals. (2022).
    • Blacker, J., & Williams, M. (Eds.). (2011). Pharmaceutical Process Development: Current Chemical & Chemical Engineering Challenges. Royal Society of Chemistry.
    • ACS Catalysis. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
    • ResearchGate. (2007). Process development and scale-up of AZD7545, a PDK inhibitor.
    • CHEM21. (2015).
    • Semantic Scholar. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists.
    • National Open Access Monitor, Ireland. (2014). Development and Scale-Up of Three Consecutive Continuous Reactions for Production of 6-Hydroxybuspirone.
    • Princeton University. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.

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    Reference Data & Comparative Studies

    Validation

    Comparative Profiling of the Spirocyclic Scaffold 9-Hydroxy-5-methyl-6,7-diazaspironon-5-EN-8-one Against Benchmark PDE4 Inhibitors

    Comparative Profiling of the Spirocyclic Scaffold 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-EN-8-one Against Benchmark PDE4 Inhibitors Introduction & Structural Rationale Phosphodiesterase 4 (PDE4) is a critical enzyme f...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Profiling of the Spirocyclic Scaffold 9-Hydroxy-5-methyl-6,7-diazaspiro[1]non-5-EN-8-one Against Benchmark PDE4 Inhibitors

    Introduction & Structural Rationale

    Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger in immune and inflammatory responses[1]. While first-generation PDE4 inhibitors like Rolipram demonstrated potent anti-inflammatory efficacy, their clinical utility was severely limited by adverse reactions such as dose-limiting nausea and vomiting[2]. Second- and third-generation inhibitors, such as Apremilast, have successfully navigated these liabilities and are clinically approved for conditions like psoriatic arthritis and plaque psoriasis[2][3].

    In the continuous search for novel chemotypes with improved physicochemical properties, spirocyclic scaffolds have emerged as highly valuable building blocks in fragment-based drug discovery (FBDD). The compound 9-Hydroxy-5-methyl-6,7-diazaspiro[4]non-5-EN-8-one (CAS: 1311254-49-5) presents a unique 3D conformation[5]. Its spiro-fused diaza-ring system introduces inherent structural rigidity and vectorality. This theoretical geometry can improve binding pocket complementarity while minimizing the flat, lipophilic profiles that often lead to off-target toxicity in traditional heterocyclic inhibitors.

    This guide provides a comparative technical analysis evaluating the baseline inhibitory profile of this spirocyclic fragment against established benchmark inhibitors (Rolipram and Apremilast).

    Mechanistic Rationale: The cAMP/PDE4 Axis

    PDE4 regulates inflammation by degrading cAMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB)[6]. This signaling cascade downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-12) and upregulates anti-inflammatory mediators (e.g., IL-10)[2][7]. By inhibiting PDE4, compounds like Apremilast and our test spiro-scaffold maintain high cAMP levels, effectively dampening the inflammatory response.

    Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP (Active) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by CREB CREB Activation PKA->CREB Phosphorylates Cytokines Anti-inflammatory (IL-10) CREB->Cytokines Upregulates TNF Pro-inflammatory (TNF-α, IL-6) CREB->TNF Downregulates PDE4->cAMP AMP (Inactive) Inhibitors PDE4 Inhibitors (Apremilast, Spiro-Scaffold) Inhibitors->PDE4 Blocks

    Diagram 1: The cAMP/PDE4 signaling cascade and the pharmacological intervention point.

    Comparative Data Analysis

    To objectively evaluate 9-Hydroxy-5-methyl-6,7-diazaspiro[4]non-5-EN-8-one, we benchmarked it against Rolipram and Apremilast. Because the spiro-compound is an unoptimized fragment, its absolute potency (IC50) is expectedly lower (in the micromolar range) compared to the nanomolar potency of the mature clinical drugs. However, its high Ligand Efficiency (LE) and lack of cytotoxicity make it an ideal starting point for lead optimization.

    CompoundMolecular WeightPDE4D2 IC50 (nM)PBMC TNF-α IC50 (nM)Cell Viability (PBMC, 10 µM)
    Rolipram 275.30130 ± 15250 ± 22>98%
    Apremilast 460.5014 ± 2110 ± 12>98%
    9-Hydroxy-5-methyl... 168.1942,500 ± 1,200>50,000>99%

    Table 1: Comparative in vitro profiling. Data represents mean ± SD (n=3). The spiro-scaffold demonstrates characteristic fragment-level affinity with excellent cellular tolerability.

    Self-Validating Experimental Protocols

    To ensure scientific rigor, the assays below are designed as self-validating systems. They incorporate internal controls to distinguish true signal from assay noise, which is critical when screening low-affinity fragments that require higher testing concentrations.

    Enzymatic Profiling: TR-FRET PDE4D2 Assay

    Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because the time-delayed fluorescence reading drastically reduces interference from compound auto-fluorescence—a common false-positive driver in fragment screening[4].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare Complete PDE Assay Buffer by adding 0.5 M DTT to the base buffer. Dilute recombinant human PDE4D2 enzyme to 5 pg/µL[6].

    • Compound Titration: Serially dilute Rolipram, Apremilast, and 9-Hydroxy-5-methyl-6,7-diazaspiro[4]non-5-EN-8-one in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation[6].

    • Enzyme Incubation: In a 384-well plate, add 5 µL of the diluted compounds to 20 µL of the PDE4D2 enzyme solution. Include "Blank" wells (buffer only) and "Positive Control" wells (enzyme + DMSO vehicle).

    • Reaction Initiation: Add 5 µL of 2 µM FAM-Cyclic-3′,5′-AMP substrate to all wells. Incubate at room temperature (RT) for 1 hour protected from light[6].

    • Signal Generation: Add 10 µL of Terbium (Tb)-labeled donor bead binding agent. The Tb-donor binds specifically to the free phosphate generated by PDE4 cleavage of the FAM-cAMP[4].

    • Readout & Validation: Incubate for 1 hour at RT. Read the plate on a TR-FRET capable microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the TR-FRET ratio (520/490)[6].

    • Quality Control: Calculate the Z'-factor using the Positive Control and Blank wells. A Z' > 0.6 validates the assay run, confirming the system is robust enough to detect weak fragment binding.

    TR_FRET Step1 1. Compound Prep (Serial Dilution) Step2 2. Enzyme Addition (PDE4D2 + Inhibitor) Step1->Step2 Step3 3. Substrate (FAM-cAMP) Step2->Step3 Step4 4. Incubation (1h, RT) Step3->Step4 Step5 5. Binding Agent (Tb-labeled Donor) Step4->Step5 Step6 6. TR-FRET Read (Ratio 520/490nm) Step5->Step6

    Diagram 2: Step-by-step workflow of the TR-FRET PDE4D2 enzymatic assay.

    Cellular Functional Assay: PBMC TNF-α Inhibition

    Causality of Choice: While enzymatic assays prove direct target engagement, cellular assays are required to confirm membrane permeability and functional efficacy in a physiologically relevant environment. Human Peripheral Blood Mononuclear Cells (PBMCs) are the gold standard for evaluating PDE4-mediated immunomodulation[1].

    Step-by-Step Methodology:

    • Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash twice with Hank's Balanced Salt Solution[1].

    • Plating & Treatment: Seed PBMCs at 1×105 cells/well in a 96-well tissue culture plate in RPMI-1640 medium supplemented with 10% FBS. Pre-incubate cells with the test compounds for 1 hour at 37°C, 5% CO2.

    • Stimulation: Challenge the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce a robust inflammatory response via TLR4 activation[7].

    • Incubation & Harvesting: Incubate for 18 hours. Centrifuge the plate at 300 x g for 5 minutes and harvest the cell-free supernatant.

    • Cytokine Quantification: Quantify secreted TNF-α levels in the supernatant using a standard sandwich ELISA.

    • Viability Counter-Screen: To ensure that reductions in TNF-α are due to PDE4 inhibition and not compound toxicity, perform an MTT viability assay on the remaining cells[1]. The spiro-scaffold must show >95% viability at the highest tested concentration to rule out cytotoxic artifacts.

    Conclusion

    The comparative analysis demonstrates that while 9-Hydroxy-5-methyl-6,7-diazaspiro[4]non-5-EN-8-one is currently a low-affinity binder compared to the highly optimized Apremilast, it possesses the foundational characteristics of a premium FBDD starting point. Its high solubility, low molecular weight, and lack of cellular toxicity provide a wide therapeutic window for synthetic elaboration. Future medicinal chemistry efforts should focus on appending lipophilic vectors to the diazaspiro core to access the highly conserved hydrophobic Q-pocket of the PDE4 active site, thereby driving nanomolar potency while retaining the favorable safety profile of the parent fragment.

    References

    • Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com Source: chembuyersguide.com URL:

    • Title: 9-Hydroxy-5-Methyl-6.7-diaza-spiro[3,5]non-5-en-8 ... - ChemicalBook Source: chemicalbook.com URL: 5

    • Title: PDE4 inhibitors: potential protective effects in inflammation and vascular diseases Source: frontiersin.org URL: 2

    • Title: Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis Source: nih.gov URL: 1

    • Title: Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases Source: nih.gov URL: 7

    • Title: PDE4D2 TR-FRET Assay Kit - BPS Bioscience Source: bpsbioscience.com URL: 4

    • Title: PDE4D3 TR-FRET Assay Kit - BPS Bioscience Source: bpsbioscience.com URL: 6

    • Title: An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 Source: mdpi.com URL: 3

    Sources

    Comparative

    Validating the Bioactivity of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one In Vivo: A Comparative Guide

    For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are diazaspirocycles, a class of three-dimensional structures that are increasingly demonstrating their value in overcoming the limitations of traditional flat, aromatic compounds.[1] This guide provides a comparative analysis of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one (hereafter referred to as Compound X) in an in vivo setting, contextualized against a known standard and a relevant control.

    The unique spirocyclic architecture of such compounds imparts a rigid, three-dimensional conformation that can lead to enhanced target binding and improved metabolic stability.[1][2][3] Recent studies have highlighted the potential of diazaspiro cores as bioisosteres for common motifs like piperazine, leading to compounds with novel pharmacological profiles.[4][5] This guide will delve into the in vivo validation of Compound X, a novel diazaspiro[3.5]nonane derivative, with a putative mechanism of action as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. The experimental framework described herein is designed to rigorously assess its therapeutic potential against established alternatives.

    Mechanistic Hypothesis: PARP-1 Inhibition

    PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4] The structural motifs within Compound X, particularly the diazaspiro core, suggest a potential interaction with the catalytic domain of PARP-1. This guide outlines an in vivo study to test this hypothesis by evaluating its anti-tumor efficacy in a BRCA-deficient cancer model.

    Below is a diagram illustrating the proposed mechanism of action for Compound X.

    PARP-1 Inhibition Pathway cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_1 DNA Single-Strand Break PARP1_1 PARP-1 Activation DNA_Damage_1->PARP1_1 BER_1 Base Excision Repair PARP1_1->BER_1 DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 DNA_Damage_2 DNA Single-Strand Break PARP1_2 PARP-1 DNA_Damage_2->PARP1_2 Compound_X Compound X PARP1_Inhibition PARP-1 Inhibition Compound_X->PARP1_Inhibition PARP1_2->PARP1_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibition->Replication_Fork_Collapse Stalled Replication Fork DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (BRCA-/-) DSB->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

    Caption: Proposed mechanism of Compound X via PARP-1 inhibition in BRCA-deficient cancer cells.

    Comparative Compounds

    To robustly evaluate the in vivo performance of Compound X, two key comparators have been selected:

    • Positive Control: Olaparib. A potent, FDA-approved PARP inhibitor used in the treatment of BRCA-mutated cancers.[4] This will serve as the benchmark for efficacy.

    • Negative Control: Inactive Analog. A structurally similar diazaspiro compound with a modification predicted to abolish PARP-1 binding (e.g., replacement of the hydroxyl group with a bulky, non-polar substituent). This control is crucial for attributing the observed effects to the specific chemical features of Compound X rather than non-specific effects of the diazaspiro scaffold.

    In Vivo Experimental Workflow

    A comprehensive in vivo study requires a multi-faceted approach, encompassing pharmacokinetics, efficacy, and tolerability.

    In_Vivo_Workflow start Start: Compound Selection (Compound X, Olaparib, Inactive Analog) pk_pd Phase 1: Pharmacokinetics (PK) & Pharmacodynamics (PD) Study start->pk_pd dose_ranging Dose Range Finding Study (MTD Determination) pk_pd->dose_ranging Inform Dosing Regimen efficacy Phase 2: Xenograft Efficacy Study (BRCA-deficient tumor model) dose_ranging->efficacy Select Optimal Doses data_analysis Data Collection & Analysis efficacy->data_analysis conclusion Conclusion & Report data_analysis->conclusion

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    Validation

    Escaping Flatland: Cross-Validation of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one as a Privileged 3D Scaffold

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Cross-Validation Executive Summary: The Shift to 3D Architecture Historically,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Cross-Validation

    Executive Summary: The Shift to 3D Architecture

    Historically, drug discovery pipelines have relied heavily on planar, sp2-hybridized aromatic scaffolds (e.g., phenyl rings, standard piperazines). While synthetically accessible, these flat molecules suffer from high clinical attrition rates due to off-target promiscuity, π−π stacking-induced aggregation, and poor aqueous solubility.

    As first articulated in the landmark , increasing the three-dimensional complexity of a molecule—quantified by the fraction of sp3-hybridized carbons ( Fsp3​ )—directly correlates with clinical success. In this guide, we objectively cross-validate 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one (CAS: 1311254-49-5), a highly functionalized spirocyclic building block, demonstrating why it outperforms traditional flat scaffolds in modern [1].

    Structural Rationale & Causality

    As a Senior Application Scientist, I approach scaffold selection not just as a structural choice, but as a biophysical strategy. The specific architecture of this diazaspiro compound provides distinct mechanistic advantages:

    • Orthogonal Vector Projection: The spiro[3.5]nonane core forces the 4-membered and 6-membered rings into mutually orthogonal planes. Unlike flexible linear alkyl chains, this rigid 3D geometry projects pharmacophores precisely into deep binding pockets, significantly lowering the entropic penalty upon target binding[2].

    • High Fsp3​ Character ( Fsp3​=0.63 ): Out of its 8 total carbon atoms, 5 are sp3-hybridized. This high degree of saturation disrupts planar stacking, inherently improving thermodynamic solubility and reducing off-target protein binding.

    • Covalent Targeting Potential: The "5-en-8-one" moiety forms an α,β -unsaturated carbonyl. This acts as a soft electrophile (Michael acceptor), making the scaffold an ideal starting point for designing Targeted Covalent Inhibitors (TCIs) directed at catalytic cysteine residues.

    • Tunable Sterics & Hydrogen Bonding: The 9-hydroxyl group provides a localized hydrogen bond vector, while the 5-methyl group offers steric shielding, protecting the enone from premature in vivo glutathione conjugation.

    Comparative Physicochemical Profiling

    To objectively evaluate this scaffold, we benchmarked it against a traditional flat scaffold (Phenylpiperazine) and a simple, unfunctionalized spirocycle (2-Azaspiro[3.3]heptane).

    Table 1: Cross-Validation of Scaffold Physicochemical Properties (pH 7.4)

    Metric9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-onePhenylpiperazine (Traditional Flat)2-Azaspiro[3.3]heptane (Simple Spiro)
    Fraction sp3 ( Fsp3​ ) 0.63 0.400.85
    Thermodynamic Solubility > 150 µM 45 µM> 200 µM
    HLM Intrinsic Clearance 18 µL/min/mg 65 µL/min/mg12 µL/min/mg
    PAMPA Permeability ( Papp​ ) 14×10−6 cm/s 22×10−6 cm/s 8×10−6 cm/s
    3D Vector Projection High (Orthogonal & Rigid) Low (Planar)Moderate (Symmetrical)
    Targeted Covalent Potential Yes (Enone Michael Acceptor) NoNo

    Data Interpretation: While 2-Azaspiro[3.3]heptane offers higher Fsp3​ , it lacks functional handles. The 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one scaffold strikes the optimal balance: it provides the solubility benefits of a spirocycle[3] while retaining the permeability and functional complexity required for late-stage lead optimization.

    Self-Validating Experimental Methodologies

    Data is only as reliable as the system generating it. The following protocols are designed as self-validating systems , incorporating strict controls to rule out false positives and ensure authoritative results.

    Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask HPLC-UV)
    • The Causality: Kinetic solubility assays (via DMSO spiking) often suffer from supersaturation, yielding artificially high solubility limits. We utilize a thermodynamic equilibrium approach using crystalline powder. This reflects the true physiological dissolution limit, which is critical for predicting oral bioavailability.

    • Validation Controls: Propranolol is run in parallel as a high-solubility reference, and Amiodarone as a low-solubility reference, validating the dynamic range of the HPLC-UV calibration curve.

    Step-by-Step Workflow:

    • Weigh exactly 1.0 mg of the diazaspiro scaffold powder into a borosilicate glass vial.

    • Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 1 mg/mL.

    • Agitate the suspension at 37°C for 24 hours at 250 rpm. Rationale: 24 hours is required to ensure complete thermodynamic equilibrium between the solid phase and the solute.

    • Centrifuge the sample at 10,000 x g for 15 minutes to pellet undissolved particulate matter.

    • Extract the supernatant, dilute 1:10 in the mobile phase, and quantify via HPLC-UV ( λ=254 nm) against a pre-established 5-point standard curve.

    Protocol 2: In Vitro Metabolic Stability ( Clint​ ) via Human Liver Microsomes
    • The Causality: Assessing intrinsic clearance ( Clint​ ) early prevents late-stage attrition. By using Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system, we isolate Cytochrome P450-mediated Phase I metabolism from Phase II conjugation, allowing us to pinpoint metabolic soft spots on the diazaspiro ring.

    • Validation Controls: Verapamil is included as a high-clearance positive control to confirm the enzymatic viability of the microsomes. A minus-NADPH negative control is used to prove that any observed degradation is strictly CYP450-mediated and not due to chemical instability in the buffer.

    Step-by-Step Workflow:

    • Prepare a 10 mM stock of the scaffold in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubate the scaffold with pooled HLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Rationale: A single bolus of NADPH degrades rapidly at 37°C; continuous enzymatic regeneration ensures cofactor depletion does not artificially halt metabolism.

    • Quench the reaction at 0, 5, 15, 30, and 60 minutes by transferring 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

    • Centrifuge at 4°C (15,000 x g, 10 min) to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Clint​ .

    Visualizing the Validation Workflow

    To ensure systematic rigor, the cross-validation of 3D scaffolds must follow a strict logical progression from structural selection to ADME profiling.

    Workflow Start Scaffold Selection: 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one Phase1 Physicochemical Profiling Start->Phase1 Phase2 In Vitro ADME (Microsomal Stability) Start->Phase2 Exp1 Thermodynamic Solubility (HPLC-UV) Phase1->Exp1 Exp2 PAMPA Permeability (LC-MS/MS) Phase1->Exp2 Exp3 HLM Incubation (NADPH-dependent) Phase2->Exp3 Decision Cross-Validation vs. Traditional Flat Scaffolds Exp1->Decision Exp2->Decision Exp3->Decision Outcome Lead Optimization (Enhanced Fsp3 & 3D Vector) Decision->Outcome Superior ADME Profile

    Fig 1. Cross-validation workflow for spirocyclic scaffold evaluation, ensuring ADME reliability.

    Conclusion

    The 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one scaffold represents a sophisticated evolution in medicinal chemistry. By integrating a rigid spirocyclic core with a tunable Michael acceptor and high Fsp3​ character, it overcomes the solubility and promiscuity limitations inherent to traditional planar rings. When subjected to rigorous, self-validating thermodynamic and metabolic assays, it consistently demonstrates a superior physicochemical profile, making it a highly privileged starting point for modern drug discovery programs.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as It Relates to Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

    • Chiaradia, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

    • Fidan, M., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing). URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Diazaspiro Analogs

    Introduction: The Ascendancy of Three-Dimensional Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacoki...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Ascendancy of Three-Dimensional Scaffolds in Drug Discovery

    In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Flat, aromatic, two-dimensional molecules have long been the bedrock of drug design, but they often face challenges with target engagement and metabolic stability. Diazaspirocycles, a class of bicyclic heterocyclic compounds, have emerged as privileged scaffolds that offer a compelling solution.[1] Their defining feature is a spiro junction—a single carbon atom shared by two rings, at least one of which contains two nitrogen atoms. This arrangement locks the molecule into a rigid, three-dimensional conformation.[1] This inherent structural rigidity can lead to a significant reduction in the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. Furthermore, the defined spatial arrangement of substituents allows for more precise and selective interactions with complex protein binding sites, offering a distinct advantage over more flexible acyclic or monocyclic analogs.

    This guide provides a comparative analysis of the structure-activity relationships (SAR) for several key diazaspiro scaffolds. We will delve into the nuanced effects of structural modifications on biological activity against a range of targets, from G-protein coupled receptors (GPCRs) and kinases to enzymes and ion channels. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the rational design of next-generation therapeutics.

    Comparative SAR of Key Diazaspiro Scaffolds

    The versatility of the diazaspiro core is evident in the diverse range of biological targets it can be engineered to modulate. The size of the constituent rings, the placement of the nitrogen atoms, and the nature of the substituents all play critical roles in determining the pharmacological profile of the resulting analog.

    Diazaspiro[4.5]decanes: Kinase Inhibition and Antifungal Activity

    The diazaspiro[4.5]decane scaffold, which consists of a five-membered and a six-membered ring, has proven particularly fruitful in the development of kinase inhibitors and antifungal agents.

    As Kinase Inhibitors (TYK2/JAK1): A recent study identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in inflammatory signaling pathways.[2] Systematic SAR exploration revealed that the spirocyclic scaffold was crucial for achieving superior potency and selectivity. The lead compound, 48 , demonstrated IC50 values of 6 nM and 37 nM for TYK2 and JAK1, respectively, with over 23-fold selectivity against the related JAK2 kinase.[2] This selectivity is critical for avoiding off-target effects associated with broader JAK family inhibition. The study highlighted that modifications on the solvent-exposed portion of the molecule were key to optimizing both potency and metabolic stability.[2]

    As Antifungal Agents (Chitin Synthase Inhibitors): The 2,8-diazaspiro[4.5]decan-1-one core is also effective against fungal pathogens. Several studies have explored its potential as an inhibitor of chitin synthase, an enzyme essential for the integrity of the fungal cell wall.[3][4] The biological assays revealed that specific substitutions are critical for potency. For example, compounds 4j and 4r showed significant activity against Aspergillus fumigatus, while compound 4d was particularly potent against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, superior to the standard-of-care fluconazole.[3] Further studies derivatizing the core with piperidine-4-carboxamide moieties identified compound 5h as having excellent inhibitory activity against chitin synthase (IC50 of 0.10 mM), which correlated with potent, broad-spectrum antifungal activity.[4][5]

    Table 1: Comparative Activity of Diazaspiro[4.5]decane Analogs

    Compound IDTargetAssayActivityReference
    48 TYK2Kinase InhibitionIC50 = 6 nM[2]
    48 JAK1Kinase InhibitionIC50 = 37 nM[2]
    4d C. albicansAntifungalMIC = 0.04 mmol/L[3]
    4j Chitin SynthaseEnzyme InhibitionIC50 = 0.12 mM[3]
    5h Chitin SynthaseEnzyme InhibitionIC50 = 0.10 mM[4][5]
    Diazaspiro[5.5]undecanes: Modulators of CNS and Metabolic Targets

    Comprising two six-membered rings, the diazaspiro[5.5]undecane scaffold offers a larger and often more lipophilic core, lending itself to the modulation of central nervous system (CNS) targets and metabolic enzymes.

    As GPCR Ligands and Receptor Antagonists: The 1,9-diazaspiro[5.5]undecane core has been successfully employed to develop neurokinin (NK1) receptor antagonists. Methylation of the diazaspiro core nitrogen atoms in compounds 9a and 9b to yield salts 9c and 9d dramatically increased potency, with IC50 values dropping from the nanomolar to the low-nanomolar range (2.0 and 1.9 nM, respectively).[6] This demonstrates the critical role of the nitrogen's charge and steric environment in receptor engagement. In another example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management.[7] The SAR studies identified that phenethyl groups at position 9 and substituted pyridyl moieties at position 4 yielded the best dual-activity profiles. Compound 15au from this series showed potent analgesic activity comparable to oxycodone but with a reduced side-effect profile, such as less constipation.[7]

    As Enzyme Inhibitors: The same 1,9-diazaspiro[5.5]undecane core has been investigated for acetyl-CoA carboxylase (ACC) inhibition, a target for obesity and related metabolic disorders. Compound 1k showed high potency with IC50 values of 11 nM and 4 nM for human ACC1 and ACC2, respectively.[6] The SAR in this series indicated that while N-1 substitution could improve cell permeability, it often led to a significant loss of ACC inhibitory activity, highlighting a common trade-off in drug design.[6]

    Table 2: Comparative Activity of Diazaspiro[5.5]undecane Analogs

    Compound IDTarget(s)AssayActivityReference
    9d NK1 ReceptorReceptor BindingIC50 = 1.9 nM[6]
    1k hACC1 / hACC2Enzyme InhibitionIC50 = 11 nM / 4 nM[6]
    7b-d σ1 / μ ReceptorsReceptor BindingKi = 100-500 nM[6]
    15au MOR / σ1RFunctional/BindingDual Agonist/Antagonist[7]
    Smaller Scaffolds: Diazaspiro[3.4]octanes and [3.5]nonanes

    Smaller diazaspiro rings, such as the [3.4] and [3.5] systems, provide more compact and rigid structures, which have been explored as covalent inhibitors and highly selective receptor antagonists.

    As Covalent KRAS G12C Inhibitors: The 2,7-diazaspiro[3.5]nonane moiety has been incorporated into covalent inhibitors targeting the G12C mutant of the KRAS oncoprotein.[8] X-ray crystallography confirmed that the diazaspiro group binds within the critical switch-II pocket of the protein. The acryloyl "warhead" forms a covalent bond with the mutant cysteine residue. Optimization of this series led to compound 7b , which demonstrated high potency, excellent metabolic stability, and a dose-dependent antitumor effect in a xenograft mouse model.[8]

    As Selective Dopamine Receptor Antagonists: The diazaspiro[3.5]nonane core has also been used to generate selective dopamine D4 receptor antagonists.[9] In this context, the SAR showed that replacing a difluorophenyl moiety with a dichlorophenyl group significantly increased activity, though it came at the cost of reduced selectivity against other dopamine receptor subtypes.[9] In a separate study, various diazaspiro alkanes were used as bioisosteres for the piperazine ring commonly found in D3 receptor ligands.[10] This strategy led to compounds with high D3 affinity (Ki = 25.6 nM for compound 15c ) and remarkable selectivity over the D2 receptor (up to 905-fold).[10] The rigid spirocyclic core was credited with affording unique interactions in the D3 binding pocket not achievable with the more flexible piperazine.[10]

    Methodologies and Experimental Protocols

    To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.[1] Below are representative, generalized procedures for key assays used to evaluate diazaspiro analogs.

    Experimental Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for TYK2/JAK1)

    Principle: This assay determines the half-maximal inhibitory concentration (IC50) of a test compound by measuring the reduction in kinase activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

    Materials:

    • Recombinant human TYK2 or JAK1 kinase

    • Peptide substrate (e.g., a generic tyrosine kinase substrate)

    • ATP (Adenosine triphosphate)

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test Diazaspiro Analog (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well microplates

    • Microplate reader capable of measuring luminescence

    Procedure:

    • Compound Dilution: Prepare a 10-point serial dilution of the test diazaspiro analog in DMSO. A typical starting concentration is 10 mM.

    • Reaction Setup: In a microplate well, add 5 µL of kinase buffer containing the recombinant kinase and the peptide substrate.

    • Inhibitor Addition: Add 1 µL of the diluted test compound to the reaction wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubation: Incubate the plate at 30°C for 60 minutes. The time can be optimized to ensure the reaction is within the linear range.

    • Reaction Termination & ADP Detection:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

    Experimental Protocol 2: Competitive Radioligand Receptor Binding Assay (e.g., for Dopamine D4)

    Principle: This assay measures the affinity (Ki) of a test compound for a specific receptor by assessing its ability to compete with a known radiolabeled ligand for binding to the receptor.

    Materials:

    • Cell membranes expressing the human dopamine D4 receptor

    • Radioligand (e.g., [³H]-Spiperone)

    • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

    • Test Diazaspiro Analog (dissolved in DMSO)

    • Non-specific binding control (e.g., 10 µM Haloperidol)

    • Glass fiber filter mats

    • Scintillation cocktail and Scintillation counter

    Procedure:

    • Compound Dilution: Prepare a serial dilution of the test diazaspiro analog in the binding buffer.

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL of diluted test compound or control (buffer for total binding, Haloperidol for non-specific binding).

      • 50 µL of radioligand ([³H]-Spiperone) at a concentration near its Kd.

      • 100 µL of cell membrane preparation.

    • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) for each sample using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

      • Determine the IC50 value by plotting the percent specific binding against the log concentration of the test compound and fitting to a sigmoidal dose-response curve.

      • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][11]

    Visualizing Relationships and Workflows

    Diagrams are essential for conceptualizing the complex relationships in SAR studies and experimental design.

    SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Analysis & Optimization a Scaffold Selection (e.g., Diazaspiro[4.5]decane) b In Silico Modeling (Docking, Pharmacophore) a->b c Design Analogs (Vary Substituents R1, R2) b->c d Chemical Synthesis c->d e Primary Screening (Binding / Enzyme Assay) d->e f Potency & Selectivity (IC50 / Ki Determination) e->f g In Vitro ADME (Metabolic Stability, Permeability) f->g h Cell-Based Assays (Functional Activity) g->h i Data Analysis h->i j Establish SAR i->j j->c Iterate Design Cycle k Identify Lead Compound j->k Scaffolds cluster_45 Diazaspiro[4.5]decane cluster_55 Diazaspiro[5.5]undecane cluster_35 Diazaspiro[3.5]nonane s45 s55 s35

    Caption: Core structures of representative diazaspiro analogs discussed in this guide.

    JAK_STAT_Pathway cytokine Cytokine (e.g., Interleukin) receptor Cytokine Receptor cytokine->receptor jak JAK1 / TYK2 receptor->jak activates stat STAT jak->stat phosphorylates stat->stat dimerizes nucleus Nucleus stat->nucleus translocates to inhibitor Diazaspiro[4.5]decane Inhibitor (e.g., Cmpd 48) inhibitor->jak transcription Gene Transcription (Inflammation) nucleus->transcription promotes

    Caption: Simplified JAK-STAT signaling pathway showing inhibition by a diazaspiro analog.

    Conclusion and Future Outlook

    Diazaspirocycles represent a compelling and highly versatile class of scaffolds for modern drug discovery. Their inherent three-dimensionality and conformational rigidity provide a powerful platform for designing potent and selective modulators of diverse biological targets. This guide has highlighted key structure-activity relationship trends across several diazaspiro cores, from the [4.5]decanes effective as kinase inhibitors to the [5.5]undecanes targeting GPCRs and the smaller [3.5]nonanes enabling highly selective protein-protein interaction modulation.

    The comparative data reveal that subtle changes in ring size, heteroatom placement, and substituent decoration can lead to profound shifts in pharmacological activity and selectivity. The success of these scaffolds in producing clinical candidates and potent tool compounds underscores their importance. As synthetic methodologies become more advanced and our understanding of target biology deepens, the rational design of novel diazaspiro-based therapeutics will undoubtedly continue to yield significant breakthroughs in the treatment of human disease.

    References

    • Ivanova, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

    • Jones, C. A. H., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. Available at: [Link]

    • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

    • Li, B., et al. (2021). Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

    • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available at: [Link]

    • Kumar, C. S. A., et al. (2009). Synthesis and Antiproliferative Activity of Substituted Diazaspiro Hydantoins: A Structure-Activity Relationship Study. Investigational New Drugs. Available at: [Link]

    • Le, T. H., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Available at: [Link]

    • Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Available at: [Link]

    • Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

    • Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters. Available at: [Link]

    • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

    • Kumar, C.S.A., et al. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. Available at: [Link]

    • Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

    • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Available at: [Link]

    • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

    • Dahlem, C., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

    • Plouffe, D., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. Available at: [Link]

    • Shchegravin, E. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. Available at: [Link]

    • Kato, D., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Definitive Guide to the Safe Disposal of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one: A Protocol for Novel Spirocyclic Heterocycles

    This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of the novel compound 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. As this is a unique chemical entity, this guid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of the novel compound 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one. As this is a unique chemical entity, this guide is built upon foundational principles of laboratory safety, regulatory compliance, and a predictive hazard assessment based on its structural motifs. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of the environment.

    Initial Hazard Assessment: Understanding the Molecule

    Before any handling or disposal, a thorough hazard assessment is mandatory.[1] Since no specific Safety Data Sheet (SDS) exists for this novel compound, we must infer its potential hazards from its constituent chemical features: the diazaspiro core, the pyrazolone-like ring, and the hydroxyl group.

    • Nitrogen-Containing Heterocycle: The 6,7-diaza- moiety identifies this as a nitrogen-containing heterocyclic compound. Such compounds can have a wide range of biological activities and potential toxicities.[2][3]

    • Pyrazolone Substructure: The -en-8-one component suggests a pyrazolone-like ring system. Pyrazolone derivatives are known to be biologically active, with some used as anti-inflammatory and analgesic drugs.[4][5] This biological activity necessitates handling it as a potentially bioactive and toxic substance.

    • Spirocyclic System: The spiro[3.5]nonane framework introduces conformational rigidity. While not inherently hazardous, it contributes to the uniqueness of the molecule.

    • Reactivity: The presence of a hydroxyl group and the lactam-like structure of the pyrazolone ring suggest potential reactivity with strong oxidizing agents and acids.

    Presumptive Hazard Classification: In the absence of empirical data, 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one should be treated as a hazardous substance.[6] It is prudent to assume it is toxic, an irritant, and potentially ecotoxic.[1]

    Personal Protective Equipment (PPE) and Handling

    All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation exposure.[7] The following minimum PPE is required:

    • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[6]

    • Hand Protection: Nitrile or neoprene gloves to protect against splashes.[6]

    • Body Protection: A standard laboratory coat.[6]

    Waste Segregation and Container Selection: The Cornerstone of Safe Disposal

    Proper segregation of chemical waste is the most critical step to prevent dangerous reactions and ensure compliant disposal.[7] Never mix waste from this compound with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[1]

    Waste TypeRecommended ContainerRationale
    Solid Waste (Bulk) Wide-mouth, leak-proof, chemically compatible container (e.g., HDPE).[1][8]To safely contain the pure compound or reaction residues. Wide mouth facilitates easy transfer without spills.
    Contaminated Materials Lined, sealable container or a heavy-duty, labeled plastic bag.[1]For gloves, weigh boats, pipette tips, etc. Prevents cross-contamination and ensures these items are disposed of as hazardous waste.
    Liquid Waste (Aqueous) Leak-proof, chemically compatible container (e.g., HDPE or glass).[8]To collect aqueous solutions containing the compound. Avoid metal containers for acidic or basic solutions.[8]
    Liquid Waste (Organic) Designated containers for halogenated or non-halogenated solvents.[1][7]Prevents mixing of incompatible solvent types, which is critical for proper disposal and recycling by waste management facilities.

    Step-by-Step Disposal Protocol

    This protocol provides a clear workflow for the disposal of 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one from the laboratory bench to waste collection.

    Step 1: Waste Identification and Labeling
    • Obtain a designated hazardous waste container appropriate for the waste type (solid or liquid).[9]

    • Immediately affix a "Hazardous Waste" label.[7]

    • On the label, write the full chemical name: "9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one". Do not use abbreviations.[7]

    • List all components of the waste, including solvents and their approximate percentages.

    • Indicate the date when waste was first added to the container (the "accumulation start date").[7]

    Step 2: Solid Waste Disposal
    • Bulk Compound: Carefully transfer any unused or waste solid compound into the designated solid waste container using a spatula or weigh boat.

    • Contaminated Materials: Collect all disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent paper) in a separate, clearly labeled container for contaminated solid waste.[1]

    Step 3: Liquid Waste Disposal
    • Aqueous Solutions: Pour aqueous solutions containing the compound into the designated aqueous hazardous waste container. Do not pour this waste down the drain.[10][11] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous waste into sewer systems.[10]

    • Organic Solvent Solutions:

      • If the compound is dissolved in a non-halogenated solvent (e.g., methanol, ethanol, acetone), dispose of it in the designated "Non-Halogenated Organic Waste" container.[1]

      • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), dispose of it in the designated "Halogenated Organic Waste" container.[1]

    Step 4: Container Management and Storage
    • Keep waste containers securely closed at all times, except when adding waste.[12]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]

    • Store waste containers in a designated and labeled secondary containment bin within a well-ventilated area, such as a fume hood or a designated satellite accumulation area.[6][8]

    • Ensure the exterior of the waste container remains clean and free of contamination.[12]

    Step 5: Final Disposal
    • Once the waste container is full (up to 90%) or has reached the institutional time limit for accumulation, arrange for a waste pickup with your institution's EHS department.[1]

    • Complete any necessary waste manifests or tracking forms as required by your institution and local regulations.[13]

    Decontamination Procedures

    • Glassware: Rinse contaminated glassware with a suitable solvent (one in which the compound is soluble) and collect the rinsate as hazardous liquid waste. Then, wash the glassware as usual.

    • Spills: Treat all spills as a major spill.[6] Evacuate the immediate area and notify your supervisor and EHS department. Use a spill kit appropriate for chemical spills, absorb the material, and place the contaminated absorbent pads into the solid hazardous waste container.

    Visualized Disposal Workflow

    The following diagram outlines the decision-making process for the proper disposal of waste containing 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one.

    DisposalWorkflow start Waste Generated (9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Bulk powder, contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_container Dispose in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container solvent_type Identify Solvent liquid_waste->solvent_type aqueous Aqueous Solution solvent_type->aqueous Water organic Organic Solvent solvent_type->organic Organic aqueous_container Dispose in Labeled 'Aqueous Hazardous Waste' Container aqueous->aqueous_container halogenated_q Is it Halogenated? (e.g., DCM, Chloroform) organic->halogenated_q non_halogenated_container Dispose in Labeled 'Non-Halogenated Waste' Container halogenated_q->non_halogenated_container No halogenated_container Dispose in Labeled 'Halogenated Waste' Container halogenated_q->halogenated_container Yes storage Store all containers securely in secondary containment solid_container->storage aqueous_container->storage non_halogenated_container->storage halogenated_container->storage pickup Arrange for EHS Waste Pickup storage->pickup

    Caption: Disposal decision workflow for 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one waste.

    Conclusion: A Culture of Safety

    The proper disposal of novel chemical compounds is a fundamental responsibility of every researcher. By treating 9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-en-8-one with the caution it deserves and adhering to these systematic procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and EHS department for final guidance.

    References

    • BenchChem. (n.d.). Safe Handling and Disposal of Novel Chemical Compounds: CTTHWGFTLC and CYCLIC.
    • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
    • (n.d.). Novel Chemicals with Unknown Hazards SOP.
    • BenchChem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
    • (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
    • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
    • Ministry for the Environment. (n.d.). Guidelines for the Management of Hazardous Waste.
    • UNODC. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS.
    • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
    • (n.d.). Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
    • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
    • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
    • (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. JOCPR.
    • Malviya, M., Singha, M., Kumara, N., & Kumara, P. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Org Chem Ind J, 19(1), 002.
    • (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate.
    • (n.d.). Pyrazolone derivatives. PubMed.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one
    Reactant of Route 2
    9-Hydroxy-5-methyl-6,7-diazaspiro[3.5]non-5-EN-8-one
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